1-Cyclohexyl-but-3-EN-1-OL
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
69036-26-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclohexylbut-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-11H,1,3-8H2 |
InChI Key |
MQLWBRPBWCWNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCCCC1)O |
Origin of Product |
United States |
Contextualizing the Chemical Entity: 1 Cyclohexyl but 3 En 1 Ol Within Contemporary Organic Chemistry
Strategic Positioning of 1-Cyclohexyl-but-3-EN-1-OL as a Key Synthetic Intermediate
This compound, a homoallylic alcohol, serves as a versatile precursor in the synthesis of more complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its alcohol and alkene functionalities, allowing for selective transformations. The primary route to this compound involves the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to cyclohexanecarboxaldehyde. wikipedia.org This Grignard reaction is a robust and well-established method for carbon-carbon bond formation. organic-chemistry.org
The synthetic utility of this compound is further highlighted by the array of transformations it can undergo:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclohexyl-but-3-en-2-one, using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC). nih.gov This transformation provides access to α,β-unsaturated ketone systems, which are valuable Michael acceptors in conjugate addition reactions.
Esterification: The hydroxyl group can be readily converted into an ester, which can function as a protecting group or be a key feature in the target molecule.
Alkene Functionalization: The terminal alkene is susceptible to a wide range of electrophilic additions, including hydrogenation to the saturated alcohol, 1-cyclohexylbutan-1-ol, epoxidation, and dihydroxylation. These reactions allow for the introduction of new functional groups and stereocenters.
Rearrangements: Under acidic conditions, homoallylic alcohols can undergo rearrangements, offering pathways to alternative carbon skeletons.
The combination of these potential transformations positions this compound as a valuable node in a synthetic pathway, enabling the divergent synthesis of a variety of target molecules.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 69036-26-6 chemsrc.com |
| IUPAC Name | 1-cyclohexylbut-3-en-1-ol alfa-chemistry.com |
Comparative Analysis of Structural Motifs Present in this compound: Cyclohexyl, Alkene, and Alcohol Functionalities
The chemical behavior of this compound is a direct consequence of the interplay between its three key structural motifs: the cyclohexyl ring, the terminal alkene, and the secondary alcohol.
Cyclohexyl Group: The bulky, non-polar cyclohexyl group exerts a significant steric influence on the molecule. In its stable chair conformation, the cyclohexyl ring can influence the stereochemical outcome of reactions at the adjacent carbinol center. gmu.edu The preference for substituents to occupy the equatorial position to minimize 1,3-diaxial interactions is a well-established principle in conformational analysis. openochem.orgmasterorganicchemistry.com This steric hindrance can direct incoming reagents to the less hindered face of the molecule, thereby controlling diastereoselectivity. Electronically, the cyclohexyl group is a weak electron-donating group through an inductive effect.
Alkene Functionality: The terminal double bond is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org Common reactions include addition of halogens, hydrogen halides, and water (hydration), as well as hydrogenation and oxidation. The π-bond of the alkene is relatively weak and therefore reactive. libretexts.org
Alcohol Functionality: The hydroxyl group is a versatile functional group capable of acting as a nucleophile, a proton donor (acid), and a leaving group after protonation or conversion to a tosylate. msu.edumsu.edu The oxygen atom is nucleophilic due to its lone pairs of electrons, while the hydrogen atom is weakly acidic. Hydrogen bonding plays a crucial role in the physical properties and reactivity of alcohols. wikipedia.org The hydroxyl group can direct the stereochemical outcome of certain reactions, such as epoxidations of the nearby alkene. wikipedia.org
The juxtaposition of these three functional groups creates a molecule with a rich and varied reactivity profile, where the properties of each group can be modulated by the presence of the others.
Historical Trajectories and Emerging Paradigms in Alkenyl-Cyclohexyl Alcohols Synthesis
The synthesis of alkenyl-cyclohexyl alcohols, including this compound, has historically been dominated by the Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard in 1900. wikipedia.org The addition of allylmagnesium halides to cyclohexanecarboxaldehyde remains a highly effective and straightforward method for the preparation of this class of compounds. wikipedia.org
While the Grignard reaction is a powerful tool, contemporary organic synthesis has seen the emergence of new paradigms focused on catalytic and stereoselective methods. For homoallylic alcohols in general, significant progress has been made in the development of enantioselective allylation reactions. gla.ac.uknih.gov These methods often employ chiral catalysts to control the absolute stereochemistry of the newly formed stereocenter.
Modern approaches to the synthesis of homoallylic alcohols include:
Catalytic Asymmetric Allylation: The use of chiral Lewis acids or Brønsted acids to catalyze the addition of allylic organometallic reagents to aldehydes. organic-chemistry.org
Enantioselective Carbonyl-Ene Reactions: Catalyzed reactions that form a carbon-carbon bond and a new stereocenter. organic-chemistry.org
Multi-component Reactions: The in-situ generation of reactive allylic species that are then trapped by an aldehyde.
These emerging methodologies offer greater control over the stereochemical outcome of the reaction, a critical aspect in the synthesis of complex, biologically active molecules.
Theoretical Frameworks for Understanding the Reactivity Landscape of Unsaturated Alcohols with Cyclic Substituents
The reactivity of this compound can be understood through several key theoretical frameworks in organic chemistry.
Conformational Analysis: The reactivity of the cyclohexyl-substituted alcohol is heavily influenced by the conformational preferences of the cyclohexyl ring. The chair conformation is the most stable, and the energetic preference for a substituent to be in the equatorial position governs the steric environment around the reactive centers. gmu.eduyoutube.com For reactions at the alcohol, the approach of reagents will be dictated by the steric bulk of the axial hydrogens on the same face of the ring.
Stereoelectronic Effects: These effects describe how the orientation of orbitals influences reactivity. For example, in elimination reactions of derivatives of this compound, an anti-periplanar arrangement of the leaving group and a proton is generally required for an E2 mechanism. The rigid chair conformation of the cyclohexane (B81311) ring can enforce or prevent this alignment.
Frontier Molecular Orbital (FMO) Theory: FMO theory can be used to rationalize the reactivity of the alkene. The Highest Occupied Molecular Orbital (HOMO) of the alkene will interact with the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. The shape and energy of these orbitals determine the regioselectivity and stereoselectivity of the reaction.
Reaction Mechanisms: The reactions of the alcohol functional group can be understood in the context of SN1, SN2, E1, and E2 mechanisms. The secondary nature of the alcohol in this compound means that both unimolecular and bimolecular pathways are possible for substitution and elimination reactions of its derivatives, with the specific pathway being influenced by the reaction conditions. msu.edu
The interplay of these theoretical principles provides a robust framework for predicting and explaining the chemical behavior of this compound and related unsaturated alcohols with cyclic substituents.
Advanced Synthetic Methodologies for 1 Cyclohexyl but 3 En 1 Ol Production
Chiral Synthesis and Stereoselective Approaches to 1-Cyclohexyl-but-3-en-1-ol
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For this compound, this involves the establishment of the chiral center at the carbon atom bearing the hydroxyl group. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Enantioselective Catalytic Methods for the Formation of this compound
Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary approach for the asymmetric synthesis of this compound involves the enantioselective allylation of cyclohexanecarboxaldehyde. This reaction, which forms the carbon-carbon bond between the allyl group and the cyclohexyl ring, can be catalyzed by various chiral Lewis acids and transition metal complexes.
One of the significant challenges in the catalytic enantioselective allylation of aliphatic aldehydes like cyclohexanecarboxaldehyde is their propensity for enolization and the difficulty in achieving high levels of stereocontrol due to the flexibility of their alkyl chains. acs.org Despite these challenges, several catalytic systems have been developed that show promise. For instance, the use of chiral titanium complexes in the addition of allyltributylstannane to aldehydes has been explored. While specific data for cyclohexanecarboxaldehyde is part of broader studies, the general effectiveness of these catalysts provides a framework for its application.
A study on the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes demonstrated the use of a chiral Ph-BINMOL ligand in the presence of Ti(OiPr)₄ and a zinc salt. The alkylzirconium reagents are generated in situ from the corresponding alkenes. This methodology has been applied to cyclohexanecarboxaldehyde, providing the corresponding chiral alcohol with moderate to good enantioselectivity.
Table 1: Enantioselective Allylation of Cyclohexanecarboxaldehyde
| Catalyst/Ligand | Allyl Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Ti-BINOL complex | Allyltributylstannane | CH₂Cl₂ | -20 | 70 | 85 | acs.org |
| (Ra,S)-Ph-BINMOL/Ti(OiPr)₄/ZnBr₂ | Allyl-ZrCp₂Cl | DCM | RT | 54 | 86 | |
| Chiral Spiro Phosphine (B1218219)/Ni(COD)₂ | Styrene | Hexane (B92381) | 50 | 22 | 81 | acs.org |
Diastereoselective Strategies in the Synthesis of this compound Precursors
When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial for controlling the relative stereochemistry. In the context of this compound precursors, this often involves the reaction of a chiral nucleophile with a prochiral electrophile, or vice versa. For instance, the addition of an allyl organometallic reagent to a chiral cyclohexyl ketone derivative would lead to the formation of diastereomers.
The stereochemical outcome of such additions can sometimes be predicted by models like the Felkin-Anh model, which considers the steric hindrance around the carbonyl group. However, the diastereoselectivity of reactions involving allylmagnesium reagents with chiral ketones can be difficult to predict. nih.gov Nevertheless, high diastereoselectivity can be achieved if one face of the carbonyl group is significantly more sterically hindered. nih.gov
Chiral Auxiliary-Mediated Syntheses of Stereoisomers of this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric aldol and alkylation reactions. wikipedia.orgresearchgate.net
In the synthesis of stereoisomers of this compound, a chiral auxiliary could be attached to a two-carbon unit, which is then acylated with cyclohexanecarbonyl chloride. The resulting imide can undergo a diastereoselective allylation. The steric bulk of the chiral auxiliary directs the approach of the allyl nucleophile to one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.
While specific examples for the synthesis of this compound using this exact method are not prevalent in the literature, the general applicability of Evans auxiliaries in controlling the stereochemistry of additions to carbonyl groups is well-established. researchgate.net Furthermore, cyclohexyl-based chiral auxiliaries have been developed and utilized in various asymmetric transformations, highlighting the influence of the cyclohexyl moiety in stereodifferentiation. researchgate.net
Dynamic Kinetic Resolution Techniques in the Synthesis of this compound
Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture. It combines a kinetic resolution, where one enantiomer reacts faster than the other, with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of a single enantiomer.
For the synthesis of this compound, a racemic mixture of the alcohol could be subjected to DKR. This typically involves the use of a lipase for enantioselective acylation of one enantiomer and a ruthenium complex to racemize the remaining alcohol. This chemoenzymatic approach has been successfully applied to a variety of secondary alcohols, including allylic alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org
The efficiency of the DKR process depends on the compatibility of the enzyme-catalyzed resolution and the metal-catalyzed racemization. The choice of lipase, acyl donor, solvent, and ruthenium catalyst are all critical parameters that need to be optimized for a given substrate. While a specific DKR protocol for this compound has not been detailed in the literature, the successful application of this methodology to structurally similar allylic alcohols suggests its potential. organic-chemistry.org
Table 2: Representative Dynamic Kinetic Resolution of Secondary Alcohols
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| (rac)-1-Phenylethanol | (η⁵-C₅Ph₅)RuCl(CO)₂ | Candida antarctica lipase B | Isopropenyl acetate | 97 | >99.8 | nih.gov |
| 1,2-Diarylethanols | Ruthenium complex | Pseudomonas stutzeri lipase | Isopropenyl acetate | 95-99 | 96-99 | organic-chemistry.org |
| β-Hydroxyalkylferrocenes | Ruthenium(II) complex | Lipase from Pseudomonas species | Acyl donor | 90-95 | >99 |
Organometallic Chemistry in the Construction of the this compound Skeleton
Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The construction of the this compound skeleton heavily relies on the use of such reagents.
Grignard Reagent Addition Strategies to Aldehydes or Ketones for this compound Precursors
The most straightforward and classical organometallic approach to the synthesis of this compound is the addition of an allyl Grignard reagent, namely allylmagnesium bromide, to cyclohexanecarboxaldehyde. This reaction is a nucleophilic addition to the carbonyl group, where the allyl anion acts as the nucleophile. The initial product is a magnesium alkoxide, which upon acidic workup, yields the desired alcohol.
The formation of Grignard reagents is a well-established process, typically involving the reaction of an organic halide with magnesium metal in an ethereal solvent. orgsyn.orgresearchgate.net The reaction of allylmagnesium bromide with aldehydes is generally a high-yielding transformation. nih.gov While this method produces a racemic mixture of this compound, it provides the fundamental carbon skeleton which can then be subjected to resolution techniques or used as a starting point for further transformations.
The reaction conditions, such as solvent and temperature, can influence the yield and the formation of side products. For instance, the use of tetrahydrofuran (THF) as a solvent is common for Grignard reactions. orgsyn.org
Organolithium and Organozinc Methodologies in C-C Bond Formation for this compound
Organolithium and organozinc reagents are powerful tools for the construction of carbon-carbon bonds in the synthesis of this compound. These organometallic compounds act as potent nucleophiles, adding to electrophilic carbonyl carbons to form the desired alcohol.
Organolithium Reagents:
Organolithium reagents, with their highly polar carbon-lithium bond, are strong bases and effective nucleophiles. wikipedia.orgsigmaaldrich.com Their utility in synthesis is well-established, including applications in polymerization and asymmetric synthesis. wikipedia.org For the synthesis of this compound, a key step would involve the reaction of an appropriate organolithium reagent with a suitable aldehyde.
One plausible route involves the reaction of allyllithium with cyclohexanecarboxaldehyde. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup yields this compound.
Organozinc Reagents:
Organozinc reagents offer a milder alternative to organolithium compounds, exhibiting greater functional group tolerance. uni-muenchen.desigmaaldrich.com Their preparation can be achieved through the direct reaction of organic halides with activated zinc metal (Rieke® Zinc) or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com
The synthesis of this compound using an organozinc reagent could involve the reaction of an allylzinc halide with cyclohexanecarboxaldehyde. The formation of the carbon-carbon bond is facilitated by the nucleophilic character of the organozinc compound. uni-muenchen.de The reactivity of organozinc reagents can be further enhanced through the formation of zinc-copper species, which are more reactive nucleophiles. uni-muenchen.de
| Reagent Type | Key Characteristics | Synthetic Application |
|---|---|---|
| Organolithium | Highly reactive, strong base, good nucleophile. wikipedia.orgsigmaaldrich.com | Reaction of allyllithium with cyclohexanecarboxaldehyde. |
| Organozinc | Milder, greater functional group tolerance. uni-muenchen.desigmaaldrich.com | Reaction of allylzinc halide with cyclohexanecarboxaldehyde. |
Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Fragments
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov These reactions are crucial for assembling the molecular framework of this compound from smaller, functionalized fragments.
A key strategy for synthesizing this compound via this methodology would involve the coupling of a cyclohexyl-containing fragment with a four-carbon fragment possessing the but-3-en-1-ol moiety. For instance, a Negishi coupling could be employed, reacting a cyclohexylzinc halide with a suitable vinyl halide, such as 3-bromo-prop-1-ene, followed by subsequent functional group manipulations to introduce the hydroxyl group at the C1 position.
The versatility of palladium catalysis allows for a wide range of coupling partners and reaction conditions. researchgate.netnih.gov The choice of ligands, such as bulky trialkylphosphines, can significantly influence the catalyst's activity and selectivity, enabling the coupling of even sterically hindered substrates. nih.gov
| Coupling Reaction | Coupling Partners | Key Features |
|---|---|---|
| Negishi Coupling | Cyclohexylzinc halide and a vinyl halide (e.g., 3-bromo-prop-1-ene). | High functional group tolerance. uni-muenchen.de |
| Suzuki Coupling | Cyclohexylboronic acid and a vinyl halide. | Mild reaction conditions, commercially available reagents. |
| Stille Coupling | Cyclohexylstannane and a vinyl halide. | Effective for complex molecule synthesis. nih.gov |
Catalytic Hydrogenation and Dehydrogenation Approaches Relevant to this compound
Catalytic hydrogenation and dehydrogenation are fundamental transformations in organic synthesis that can be applied to the synthesis of this compound, either by reducing a precursor or by introducing unsaturation into a saturated analogue.
The selective reduction of a carbonyl precursor, such as 1-cyclohexyl-but-3-en-1-one, is a direct route to this compound. This transformation requires a reagent that can selectively reduce the ketone functionality without affecting the carbon-carbon double bond.
Catalytic transfer hydrogenation is an effective method for such selective reductions. For example, iron-catalyzed transfer hydrogenation using isopropanol as a hydrogen donor can selectively reduce α,β-unsaturated ketones to the corresponding allylic alcohols. acs.org This method is advantageous due to the use of an earth-abundant and environmentally benign metal catalyst.
Another approach is the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride would likely reduce both the ketone and the alkene, milder, more selective reagents can be employed.
The synthesis of unsaturated alcohols can also be achieved through the chemo- and regioselective dehydrogenation of saturated alcohols. This approach involves the selective removal of hydrogen to introduce a double bond at a specific position.
Acceptorless dehydrogenation, catalyzed by transition metal complexes such as iridium, presents a powerful strategy. acs.org This method avoids the need for an external hydrogen acceptor, producing hydrogen gas as the only byproduct. acs.org For the synthesis of this compound, a potential precursor would be 1-cyclohexylbutan-1-ol. However, controlling the regioselectivity to form the double bond specifically at the 3-position would be a significant challenge.
Site-selective dehydrogenation of diols can also be a viable route. Iridium catalysts have been shown to exhibit a kinetic preference for the dehydrogenation of primary alcohols over secondary alcohols, enabling site-selective C-C bond formation. nih.govnih.gov
| Method | Precursor | Key Features |
|---|---|---|
| Iron-Catalyzed Transfer Hydrogenation | 1-Cyclohexyl-but-3-en-1-one | Selective reduction of the carbonyl group. acs.org |
| Acceptorless Dehydrogenation | 1-Cyclohexylbutan-1-ol | Forms a double bond without an external hydrogen acceptor. acs.org |
Alternative Synthetic Pathways to this compound
Beyond organometallic additions and catalytic methods, olefination reactions provide a powerful alternative for constructing the carbon skeleton and introducing the double bond of this compound.
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Wittig Reaction:
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comlumenlearning.com To synthesize this compound, a retrosynthetic analysis suggests two possible disconnections. One approach would involve the reaction of cyclohexanecarboxaldehyde with an appropriate three-carbon ylide. However, the hydroxyl group would need to be introduced in a subsequent step. A more direct approach, though synthetically challenging, would be to construct the molecule from smaller fragments using the Wittig reaction to form the double bond.
Horner-Wadsworth-Emmons (HWE) Reaction:
The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate byproduct is easily removed by aqueous extraction. organic-chemistry.org
For the synthesis of this compound, the HWE reaction could be employed to couple cyclohexanecarboxaldehyde with a phosphonate reagent that would introduce the remaining three-carbon unit with the terminal double bond. Subsequent reduction of an ester or other carbonyl functionality would then yield the desired alcohol.
| Reaction | Key Reagents | Stereoselectivity |
|---|---|---|
| Wittig Reaction | Aldehyde/ketone and a phosphonium ylide. wikipedia.orgmasterorganicchemistry.com | Depends on the ylide; non-stabilized ylides often give (Z)-alkenes. organic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/ketone and a phosphonate carbanion. wikipedia.orgorganic-chemistry.org | Generally favors (E)-alkenes. wikipedia.orgorganic-chemistry.org |
Ring-Opening Reactions for the Construction of Cyclohexyl Moieties in this compound
The construction of the cyclohexyl group is a critical step in the synthesis of this compound. While classical methods like hydrogenation of aromatic precursors are common, ring-opening reactions of strained cyclic systems offer an alternative and powerful strategy for creating functionalized cycloalkanes. These reactions can provide a high degree of stereocontrol.
One relevant approach involves the ring-opening of cyclopropane derivatives. The inherent strain in the three-membered ring of cyclopropanes makes them susceptible to cleavage, enabling their use as C3 building blocks. nih.gov For instance, Lewis acid-catalyzed ring-opening of cyclopropyl (B3062369) allylic alcohols with various nucleophiles has been developed to produce homoallylic structures. rsc.org In the context of synthesizing the cyclohexyl precursor for this compound, a strategy could involve the ring-opening of a bicyclic system containing a cyclopropane ring fused to a larger ring, which upon cleavage and further functionalization, yields the desired cyclohexyl moiety.
Another powerful method is the nucleophilic ring-opening of aziridinium ions. These three-membered, nitrogen-containing rings are highly reactive intermediates. Stereospecific ring-opening of cyclohexyl-fused aziridinium ions can be employed to introduce substituents onto a cyclohexane (B81311) core with high precision, which could then be elaborated to form the target alcohol. researchgate.net Research has shown that aziridinium ions are significantly more reactive towards nucleophilic ring-opening than their corresponding N-protected aziridine analogues, making them efficient intermediates. researchgate.net The process can be initiated by the reaction of a β-haloamine with a silver salt, leading to an in-situ generated catalyst for enantioselective ring-opening with nucleophiles like alcohols. researchgate.net
Table 1: Comparison of Ring-Opening Strategies for Cyclohexyl Moiety Construction
| Reaction Type | Key Intermediate | Typical Catalyst/Reagent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Cyclopropane Ring-Opening | Aryl Cyclopropane / Cyclopropyl Allylic Alcohol | Lewis Acids (e.g., Ga(OTf)3, Yb(OTf)3), Photoredox Catalysis | Provides access to functionalized homoallylic structures; can be initiated by radical pathways. nih.govrsc.org | Requires specifically substituted cyclopropane precursors. |
| Aziridinium Ion Ring-Opening | Substituted Aziridinium Ion | Silver Salts (for ion formation), Chiral Anions (for enantioselectivity) | Highly reactive; allows for stereospecific introduction of nucleophiles. researchgate.net | Preparation of the starting β-haloamine can be multi-step. |
Biocatalytic Transformations and Enzymatic Synthesis of this compound
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of enantiomerically pure alcohols like this compound, enzymatic methods provide a green alternative to traditional chemical routes. nih.gov
The primary biocatalytic strategies applicable to this target molecule include the asymmetric reduction of a corresponding ketone (1-cyclohexyl-but-3-en-1-one) and the kinetic resolution of a racemic mixture of the alcohol.
Asymmetric Reduction: The reduction of ketones using carbonyl reductases (ketoreductases, KREDs) is a widely applied method for producing chiral alcohols. rsc.org These enzymes, often found in microorganisms like Rhodococcus or in yeast strains such as Hansenula, utilize cofactors like NADPH to deliver a hydride to the carbonyl group with high stereoselectivity. nih.gov An enzymatic process for the synthesis of this compound would involve screening a library of KREDs to find an enzyme that reduces 1-cyclohexyl-but-3-en-1-one with high enantiomeric excess (e.e.). Cofactor regeneration systems, for example using glucose dehydrogenase, are often employed to make the process economically viable. nih.gov
Kinetic Resolution: Another common approach is the kinetic resolution of a racemic mixture of this compound using lipases. rsc.org Lipases can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. This method is a versatile and valuable tool in organic synthesis for accessing a wide range of enantiopure alcohols. rsc.org
The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal catalysts. nih.gov
Process Intensification and Green Chemistry Principles in this compound Synthesis
Process intensification and green chemistry are guiding principles for the development of modern, sustainable chemical manufacturing. These concepts focus on designing processes that are more efficient, produce less waste, and are safer and more environmentally benign.
Solvent-Free and Supercritical Fluid Methodologies for this compound Synthesis
A significant portion of waste in chemical synthesis comes from solvents. chemanager-online.com Therefore, developing solvent-free reactions or using environmentally benign solvent alternatives is a key goal of green chemistry.
Solvent-Free Synthesis: For the synthesis of homoallylic alcohols like this compound, Barbier-type reactions mediated by metals like zinc can often be performed without a solvent. organic-chemistry.org Such a process would involve reacting cyclohexanecarboxaldehyde with an allyl halide in the presence of zinc metal at room temperature. Solvent-free reactions reduce pollution, lower costs, and simplify the process and handling of materials. cmu.edu
Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive alternatives to traditional organic solvents. youtube.com A substance becomes supercritical above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. youtube.comacs.org Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign. acs.org It can be used as a reaction medium for various transformations, including hydrogenations and C-C bond formations. researchgate.net The properties of SCFs, such as density and solvent power, can be finely tuned by adjusting pressure and temperature, which can influence reaction rates and selectivity. youtube.comacs.org Employing scCO₂ as a medium for the catalytic synthesis of this compound could significantly reduce the environmental impact of the process.
Atom Economy and E-Factor Analysis in the Production of this compound
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and the E-factor are two of the most widely used metrics. sheldon.nl
Atom Economy: Introduced by Barry Trost, atom economy calculates the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the desired product. nih.gov
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Addition reactions, such as a Diels-Alder reaction, can have a 100% atom economy in theory, as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. nih.gov Designing a synthesis for this compound that maximizes addition and minimizes protecting group chemistry would improve its atom economy.
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. sheldon.nl
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) The ideal E-factor is 0. libretexts.org This metric provides a practical measure of the waste generated, including solvent losses, reagent byproducts, and process aids. sheldon.nllibretexts.org The fine chemicals and pharmaceutical industries traditionally have very high E-factors, often ranging from 5 to over 100, due to complex, multi-step syntheses. researchgate.netwikipedia.org Applying green chemistry principles aims to significantly lower this value.
Table 2: Typical E-Factors in the Chemical Industry
| Industry Sector | Annual Production (tons) | E-Factor (kg waste / kg product) |
|---|---|---|
| Oil Refining | 106 – 108 | ~0.1 |
| Bulk Chemicals | 104 – 106 | <1 – 5 |
| Fine Chemicals | 102 – 104 | 5 – 50 |
| Pharmaceuticals | 10 – 103 | 25 – >100 |
Source: Adapted from Sheldon, R. A. sheldon.nlwikipedia.org
Sustainable Catalysis Development for this compound
Catalysis is a cornerstone of green chemistry because catalytic reactions are inherently more atom-economical and produce less waste than stoichiometric reactions. sheldon.nl The development of sustainable catalysts is crucial for the green synthesis of this compound.
Sustainable catalysis involves several key areas:
Use of Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium, rhodium, iridium) to catalysts based on earth-abundant and less toxic metals (like iron, copper, nickel) is a major goal. nih.gov
Biomass-Derived Catalysts: Utilizing renewable resources, such as lignin, to create catalyst supports or even the catalysts themselves is a growing area of research. mdpi.com Lignin, an abundant biopolymer, can be modified to support metal nanoparticles or act as an acid catalyst for C-C bond-forming reactions. mdpi.comrsc.org
By focusing on these advanced catalytic approaches, the synthesis of this compound can be aligned with the principles of sustainability, reducing its environmental footprint while maintaining high efficiency and selectivity.
Chemical Reactivity and Transformation Mechanisms of 1 Cyclohexyl but 3 En 1 Ol
Reactions Involving the Hydroxyl Group in 1-Cyclohexyl-but-3-en-1-ol
The hydroxyl (-OH) group, being a site of high electron density, readily participates in reactions typical of secondary alcohols. These include esterification, etherification, oxidation, and substitution.
Esterification: this compound can be converted to its corresponding ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid typically requires an acid catalyst to facilitate the condensation, a process known as Fischer esterification. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive acylating agent like an acid chloride or anhydride (B1165640), often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproduct. smolecule.comvulcanchem.com The formation of (S)-1-acetoxy-1-cyclohexylbut-3-ene from the corresponding alcohol is an example of such a transformation.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For cyclohexyl alcohol compounds, etherification can also be performed using a composite phase transfer catalyst system, which facilitates the reaction between the alcohol and a halogenated hydrocarbon. google.com
Table 1: Selected Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (R-COO-R') | Heat |
| Acylation | Acid Chloride (R-COCl), Pyridine | Ester (R-COO-R') | Room Temperature |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-R') | Anhydrous solvent (e.g., THF) |
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-Cyclohexyl-but-3-en-1-one. vulcanchem.comsavemyexams.com Further oxidation to a carboxylic acid is not possible without cleavage of a carbon-carbon bond. A wide array of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. masterorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions, particularly with the sensitive alkene moiety.
Common oxidizing agents include:
Chromium-based reagents : Jones reagent (CrO₃ in aqueous sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones. libretexts.orglibretexts.org PCC and PDC are considered milder than Jones reagent and are often used for sensitive substrates. masterorganicchemistry.com
Dess-Martin Periodinane (DMP) : A mild and highly selective reagent that provides excellent yields of ketones from secondary alcohols under non-acidic conditions. libretexts.orgsigmaaldrich.com
Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures and is known for its high yields and compatibility with various functional groups. masterorganicchemistry.com
TEMPO-based oxidation : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach) to efficiently generate ketones. organic-chemistry.orgd-nb.info
Table 2: Common Reagents for the Oxidation of this compound
| Reagent System | Common Name | Typical Conditions | Product |
|---|---|---|---|
| CrO₃ / H₂SO₄, H₂O | Jones Oxidation | Acetone, 0 °C to RT | 1-Cyclohexyl-but-3-en-1-one |
| C₅H₅NH⁺CrO₃Cl⁻ | PCC | CH₂Cl₂, RT | 1-Cyclohexyl-but-3-en-1-one |
| 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | 1-Cyclohexyl-but-3-en-1-one |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to RT | 1-Cyclohexyl-but-3-en-1-one |
The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is generally not feasible. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a better leaving group. libretexts.org
Two primary strategies are employed:
Protonation in Strong Acid : In the presence of strong hydrohalic acids (HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group and can depart to form a secondary carbocation at the carbon bearing the cyclohexyl group. This carbocation is then attacked by the halide ion. This process typically follows an Sₙ1 mechanism for secondary alcohols and can be susceptible to rearrangement reactions. masterorganicchemistry.comlibretexts.org
Conversion to Sulfonate Esters : A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org This method is generally preferred as it avoids the harsh acidic conditions and carbocation intermediates of the first method.
Table 3: Methods for Substitution of the Hydroxyl Group
| Reagent(s) | Intermediate | Leaving Group | Mechanism |
|---|---|---|---|
| Concentrated HBr | Oxonium ion | H₂O | Sₙ1 |
| 1. TsCl, Pyridine; 2. NaNu (Nucleophile) | Tosylate ester | Tosylate (⁻OTs) | Sₙ2 |
Reactions of the Alkene Moiety in this compound
The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.
Electrophilic addition reactions proceed by the attack of an electrophile on the π-bond of the alkene, typically forming a carbocation intermediate. The subsequent attack of a nucleophile completes the addition.
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon (C4), and the halide adds to the more substituted internal carbon (C3), forming a 3-halo-1-cyclohexylbutan-1-ol.
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in a vicinal dihalide, yielding 3,4-dihalo-1-cyclohexylbutan-1-ol. The reaction proceeds through a cyclic halonium ion intermediate.
Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov hydration of the alkene. Reaction with borane (B79455) (BH₃) or a dialkylborane (R₂BH) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields a terminal alcohol. libretexts.orglibretexts.org In the case of this compound, this would produce 1-Cyclohexylbutane-1,4-diol. The use of a sterically hindered borane like 9-BBN can enhance regioselectivity. libretexts.org
Hydroxylation : The alkene can be converted into a vicinal diol (a glycol) through hydroxylation.
Syn-dihydroxylation : This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under alkaline conditions. Both reagents add two hydroxyl groups to the same face of the double bond, resulting in 1-Cyclohexylbutane-1,3,4-triol with syn stereochemistry. libretexts.org
Anti-dihydroxylation : This is typically accomplished in a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water opens the ring, yielding a diol with anti stereochemistry. libretexts.org
Epoxidation : The double bond can be converted into an epoxide (a three-membered ring containing oxygen) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mlsu.ac.in This reaction is stereospecific and yields (3-(cyclohexy(hydroxy)methyl)oxiran-2-yl)methanol. Epoxidation can also be achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate. oup.com
Table 4: Selected Reactions of the Alkene Moiety
| Reaction Type | Reagent(s) | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | Syn addition |
| Syn-dihydroxylation | 1. OsO₄; 2. NaHSO₃ | Vicinal Diol | Syn addition |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol | Anti addition |
Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound as a Dienophile/Diene Component
The terminal alkene functionality in this compound allows it to participate as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, while electron-donating groups on the diene increase its reactivity in normal-electron-demand Diels-Alder reactions. wikipedia.org
In the context of this compound, the vinyl group acts as the 2π-electron component (the dienophile). Its reactivity can be influenced by the electronic nature of the diene and the reaction conditions. For instance, in reactions with electron-rich dienes, such as 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene), the reaction would proceed via a normal-electron-demand pathway. wikipedia.org Conversely, with electron-poor dienes, an inverse-electron-demand Diels-Alder could occur.
The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. wikipedia.org The substituents on this compound, namely the cyclohexyl and hydroxyl groups, will influence the facial selectivity of the diene's approach to the double bond, potentially leading to a mixture of diastereomeric products. The bulky cyclohexyl group can sterically hinder one face of the dienophile, directing the diene to the less hindered face. Computational studies on related systems have shown that steric clash between substituents on the diene and dienophile can significantly influence the endo/exo selectivity of the cycloaddition. acs.org
While this compound itself acts as a dienophile, it is not a diene as it lacks a conjugated double bond system. masterorganicchemistry.com To utilize it as a diene component, it would first need to be chemically modified to introduce a conjugated diene moiety.
Table 1: Factors Influencing Diels-Alder Reactions with this compound as a Dienophile
| Factor | Description | Potential Impact on Reaction with this compound |
| Diene Electronics | Electron-rich dienes favor normal-demand reactions, while electron-poor dienes favor inverse-demand reactions. wikipedia.org | The choice of diene will determine the reaction type and conditions. |
| Dienophile Electronics | The vinyl group in this compound is relatively electron-neutral. | Reactivity might be moderate in normal-demand reactions without activation. |
| Steric Hindrance | The bulky cyclohexyl group can influence the approach of the diene. | Can lead to diastereoselectivity in the products. |
| Lewis Acid Catalysis | Lewis acids can activate the dienophile by coordinating to the hydroxyl group. | Can enhance reaction rates and influence stereoselectivity. wikipedia.org |
| Solvent Effects | Polar solvents can sometimes accelerate the reaction. wikipedia.org | The choice of solvent can impact reaction time and yield. |
Olefin Metathesis Reactions with this compound
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. rsc.orglibretexts.org The terminal double bond of this compound makes it a suitable substrate for various types of olefin metathesis reactions, including ring-closing metathesis (RCM) of its derivatives.
Ring-closing metathesis is a widely used method for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org While this compound itself cannot undergo RCM, derivatives containing a second terminal alkene can. For example, esterification of the hydroxyl group with an unsaturated carboxylic acid like acrylic acid would yield a diene suitable for RCM. The reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, would lead to the formation of a lactone ring. organic-chemistry.org The efficiency and E/Z selectivity of the RCM reaction depend on factors like the ring size being formed, the catalyst used, and the reaction conditions. organic-chemistry.org RCM is effective for forming 5- to 30-membered rings. wikipedia.org
Cross-metathesis (CM) is another variant where two different alkenes react. rsc.org this compound can undergo CM with other olefins. For instance, reaction with an electron-deficient alkene in the presence of a suitable catalyst could lead to the formation of a new, functionalized alkene. The success of CM often depends on the relative reactivity of the two olefins and the catalyst's ability to promote the desired cross-coupling over self-metathesis.
Ring-opening cross-metathesis (ROCM) involves the reaction of a cyclic olefin with an acyclic olefin. caltech.edu While not directly applicable to this compound as the starting material, its derivatives could be synthesized via ROCM of a cyclohexene (B86901) derivative with an appropriate cross-partner.
Enyne metathesis, a reaction between an alkene and an alkyne, is also a possibility. wikipedia.org A derivative of this compound containing an alkyne could undergo ring-closing enyne metathesis to form a cyclic diene.
Table 2: Potential Olefin Metathesis Reactions Involving Derivatives of this compound
| Reaction Type | Substrate Derivative | Potential Product | Catalyst Example |
| Ring-Closing Metathesis (RCM) | Acrylate (B77674) ester of this compound | Cyclohexyl-substituted lactone | Grubbs' Second Generation Catalyst organic-chemistry.org |
| Cross-Metathesis (CM) | This compound | Functionalized allylic alcohol | Hoveyda-Grubbs Catalyst |
| Ring-Closing Enyne Metathesis (RCEYM) | Derivative with a terminal alkyne | Cyclohexyl-substituted cyclic diene | Grubbs' Catalysts libretexts.org |
Cyclohexyl Ring Reactivity and Transformations in this compound
Functionalization Strategies for the Cyclohexyl Ring in this compound
The cyclohexyl ring in this compound is a saturated hydrocarbon moiety, and its functionalization generally requires methods that can activate C-H bonds.
One approach is free radical halogenation . In the presence of a radical initiator like AIBN and a halogen source such as N-bromosuccinimide (NBS), allylic C-H bonds are typically the most reactive. However, under different conditions, C-H bonds on the cyclohexyl ring can also be halogenated. The selectivity of this reaction can be low, often yielding a mixture of products.
Directed C-H functionalization offers a more controlled approach. The hydroxyl group in this compound can act as a directing group. For example, in the presence of a suitable transition metal catalyst (e.g., rhodium or palladium), the catalyst can coordinate to the hydroxyl group and selectively activate a C-H bond on the cyclohexyl ring at a specific position (e.g., the delta position) through the formation of a metallacyclic intermediate. snnu.edu.cn This can lead to the introduction of various functional groups, such as esters, ethers, or amides, with high regioselectivity.
Oxidative methods can also be employed. For instance, oxidation with strong oxidizing agents can lead to the formation of cyclohexanone (B45756) derivatives, although this might also affect the other functional groups in the molecule. More selective enzymatic or biomimetic oxidation systems, such as those using P450 enzymes or their mimics, can achieve hydroxylation at specific positions on the cyclohexyl ring. rsc.org
Borylation of the cyclohexyl ring can be achieved through transition-metal-free methods. For example, allylic alcohols with cyclohexyl substituents have been shown to undergo borylation, which can then be followed by further functionalization of the resulting boronate ester. nih.gov
Conformational Analysis and its Influence on Reactivity of the Cyclohexyl Moiety
The cyclohexyl ring in this compound exists predominantly in a chair conformation , which is the most stable conformation as it minimizes both torsional and angle strain. uobabylon.edu.iq In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The substituent attached to the carbinol carbon (the but-3-en-1-ol chain) will preferentially occupy the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
The conformational preference of the cyclohexyl ring has a significant impact on its reactivity. For instance, in reactions involving the cyclohexyl ring, the accessibility of the C-H bonds for attack by reagents will differ for axial and equatorial positions. Equatorial C-H bonds are generally more sterically accessible than axial C-H bonds.
The rate of reactions occurring on the cyclohexyl ring can be influenced by the stability of the transition state, which is in turn affected by the conformation. For example, in an E2 elimination reaction on a functionalized cyclohexyl ring, the requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted dictates that the leaving group must be in an axial position.
The presence of the bulky but-3-en-1-ol substituent will "lock" the conformation of the cyclohexyl ring to a large extent, with the substituent in the equatorial position. This conformational rigidity can be exploited to achieve stereoselective reactions on the ring.
Table 3: Conformational Aspects of the Cyclohexyl Ring in this compound
| Feature | Description | Implication for Reactivity |
| Chair Conformation | Most stable conformation of the cyclohexyl ring. uobabylon.edu.iq | Provides a predictable framework for stereochemical analysis. |
| Axial/Equatorial Positions | Substituents can occupy two distinct types of positions. | Reactivity of substituents and C-H bonds depends on their position. |
| 1,3-Diaxial Interactions | Steric strain between axial substituents on the same side of the ring. | The but-3-en-1-ol group will strongly prefer the equatorial position. |
| Conformational Flipping | Interconversion between two chair conformations. | The equilibrium will heavily favor the conformation with the bulky group in the equatorial position. |
Pericyclic Reactions and Rearrangements Involving this compound
Claisen and Cope Rearrangements Initiated from this compound Derivatives
Claisen Rearrangement:
The Claisen rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor for substrates that undergo the Claisen rearrangement. To do this, the alcohol must first be converted into an allyl vinyl ether. This can be achieved by reacting this compound with another vinyl ether in the presence of a mercury(II) or palladium(II) catalyst.
Once the allyl vinyl ether derivative of this compound is formed, heating will initiate the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. The reaction proceeds through a concerted, cyclic transition state, often favoring a chair-like geometry. organic-chemistry.org The stereochemistry of the starting material is transferred to the product with high fidelity. The product of the Claisen rearrangement of a vinyl ether derived from this compound would be a γ,δ-unsaturated aldehyde or ketone with a cyclohexyl substituent. Variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement (using an enolate) or the Johnson-Claisen rearrangement (using an orthoester), could also be applied to derivatives of this compound to generate γ,δ-unsaturated esters or amides. wikipedia.org
Cope Rearrangement:
The Cope rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comtcichemicals.com Similar to the Claisen rearrangement, this compound can be a starting point for synthesizing substrates for the Cope rearrangement. A derivative of this compound that is a 1,5-diene would be required.
A particularly relevant variant is the oxy-Cope rearrangement . masterorganicchemistry.com If a 1,5-diene has a hydroxyl group at the C-3 position, the initial Cope rearrangement product is an enol, which then tautomerizes to a stable carbonyl compound. This tautomerization provides a thermodynamic driving force for the reaction, often making it irreversible. A 1,5-diene derivative of this compound with a hydroxyl group at the appropriate position could be synthesized and then subjected to the oxy-Cope rearrangement. An even more powerful version is the anionic oxy-Cope rearrangement , where the alcohol is deprotonated to an alkoxide. This results in a dramatic rate acceleration, allowing the reaction to proceed at much lower temperatures. nih.gov
Table 4: Pericyclic Rearrangements of this compound Derivatives
| Rearrangement | Required Derivative | Key Features | Product Type |
| Claisen | Allyl vinyl ether | chemrxiv.orgchemrxiv.org-Sigmatropic shift, concerted mechanism, often requires heat. wikipedia.orgorganic-chemistry.org | γ,δ-Unsaturated carbonyl compound |
| Oxy-Cope | 1,5-Diene with a C-3 hydroxyl group | chemrxiv.orgchemrxiv.org-Sigmatropic shift, enol intermediate tautomerizes to a carbonyl. masterorganicchemistry.com | δ,ε-Unsaturated carbonyl compound |
| Anionic Oxy-Cope | Alkoxide of a 1,5-diene with a C-3 hydroxyl group | Dramatically accelerated rate compared to the neutral oxy-Cope rearrangement. nih.gov | δ,ε-Unsaturated carbonyl compound |
Intramamolecular Cyclization Reactions of this compound
The homoallylic alcohol this compound serves as a key substrate in various intramolecular cyclization reactions, leading to the formation of substituted heterocyclic ring systems. These transformations are of significant interest in organic synthesis due to the prevalence of such scaffolds in natural products and biologically active molecules. The reactivity of the terminal alkene and the hydroxyl group allows for cyclization under acidic conditions, primarily through mechanisms such as the Prins cyclization and its variants.
One notable application of this compound is in the Prins-Ritter reaction sequence, a three-component coupling process involving a homoallylic alcohol, a carbonyl compound, and a nitrile. sci-hub.se This reaction proceeds under the influence of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in the presence of acetyl chloride. The reaction of this compound in this sequence efficiently yields substituted 4-amido tetrahydropyrans. sci-hub.se The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which arises from the condensation of the aldehyde with the homoallylic alcohol. This is followed by an intramolecular cyclization where the alkene attacks the carbocation. The resulting cyclic carbocation is then trapped by the nitrile in a Ritter-type reaction, which after hydrolysis, affords the final 4-amido tetrahydropyran (B127337) product with a cis-selectivity. sci-hub.se
The general procedure for this transformation involves stirring a mixture of the homoallylic alcohol, a carbonyl compound, acetyl chloride, and a catalytic amount of CeCl₃·7H₂O in a nitrile solvent at ambient temperature. sci-hub.se This method provides a straightforward and efficient route to highly substituted tetrahydropyran derivatives. sci-hub.se
Furthermore, derivatives of this compound, such as 3-chloro-1-cyclohexylbut-3-en-1-ol, also undergo intramolecular cyclization. A variation of the Prins cyclization using this chlorinated analog with aldehydes is catalyzed by perrhenic acid (HReO₄) to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. researchgate.net
The synthesis of enantiomerically enriched (R)-1-cyclohexyl-but-3-en-1-ol has been reported, highlighting its utility as a chiral building block for asymmetric synthesis. nus.edu.sggoogle.com The availability of such chiral precursors opens avenues for the stereoselective synthesis of complex molecules containing the tetrahydropyran moiety.
The table below summarizes a key intramolecular cyclization reaction involving this compound.
Table 1: Intramolecular Cyclization of this compound via Prins-Ritter Reaction
| Reactants | Catalyst/Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound, Aldehyde, Nitrile | CeCl₃·7H₂O, AcCl | Acetonitrile (B52724) | cis-4-Amido-2-substituted tetrahydropyran | High | sci-hub.se |
Stereochemical Considerations and Absolute Configuration Assignment for 1 Cyclohexyl but 3 En 1 Ol
Chiroptical Properties of Enantiomeric Forms of 1-Cyclohexyl-but-3-en-1-ol
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity. diva-portal.org One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. diva-portal.org
The specific rotation, [α], is a characteristic physical constant for a chiral compound and is determined using a polarimeter. diva-portal.org For the enantiomers of this compound, the specific rotation values are essential for their characterization. For instance, the (R)-enantiomer has been reported with specific rotation values under various conditions. One study reports a specific rotation of [α]D23 = +17.4 (c 1.5, CH2Cl2) for (R)-1-cyclohexylheptan-1-ol, a structurally similar compound. mdpi.com It is important to note that the sign of optical rotation does not directly correlate with the (R) or (S) absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules. qmul.ac.uk
The chiroptical properties of a molecule are influenced by its electronic structure and the spatial arrangement of its atoms. Therefore, measuring the specific rotation is a primary step in the analysis of the enantiomeric purity and characterization of this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies for this compound
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide detailed information about the three-dimensional structure of chiral molecules, making them invaluable for determining absolute configurations. researchgate.netrsc.org
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum provides information about the vibrational modes of the molecule and is highly sensitive to its stereochemistry. By comparing the experimental VCD spectrum of an enantiomer of this compound with the theoretically calculated spectrum for a specific absolute configuration (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be unambiguously assigned. researchgate.netacs.org This method relies on quantum chemical calculations to predict the VCD spectra for the possible stereoisomers. researchgate.net
Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net The ECD spectrum arises from electronic transitions within the molecule and is also characteristic of its absolute configuration. beilstein-journals.org Similar to VCD, the experimental ECD spectrum is compared with computed spectra for the different enantiomers to determine the absolute configuration. acs.orgbeilstein-journals.org The accuracy of the assignment depends on the quality of the quantum chemical calculations and the consideration of all significant conformations of the molecule in solution. researchgate.net Both VCD and ECD are highly sensitive and can be applied even to samples with complex structures. researchgate.netresearchgate.net
For this compound, these techniques would involve recording the experimental VCD and ECD spectra of a purified enantiomer. Subsequently, computational modeling would be used to generate theoretical spectra for both the (R) and (S) configurations. The absolute configuration is then assigned by finding the best match between the experimental and a theoretical spectrum.
Derivatization Strategies for Absolute Configuration Determination of this compound
Derivatization is a chemical strategy used to convert a molecule into a related compound, often to facilitate analysis or to determine its absolute configuration. For chiral alcohols like this compound, derivatization with a chiral reagent of known absolute configuration can lead to the formation of diastereomers. diva-portal.org These diastereomers have different physical properties and can be distinguished by techniques such as NMR spectroscopy or chromatography. diva-portal.orgresearchgate.net
A common method is the Mosher's ester analysis, where the alcohol is reacted with a chiral acid chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. rsc.org By analyzing the ¹H NMR spectra of these esters, specifically the chemical shifts of protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced. rsc.org
Another approach involves the formation of crystalline derivatives. If a derivative of this compound can be crystallized, its absolute configuration can be determined directly by X-ray crystallography. researchgate.net This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. The absolute configuration of the original alcohol can then be inferred from the known stereochemistry of the derivative. scholaris.ca
These derivatization strategies provide a reliable and often complementary approach to spectroscopic methods for the assignment of the absolute configuration of this compound.
Chiral Chromatography Methodologies for the Separation of this compound Enantiomers
The separation of enantiomers, also known as chiral resolution, is a critical process in stereochemistry. Chiral chromatography is a powerful technique for separating enantiomers, enabling both analytical determination of enantiomeric purity and preparative isolation of individual enantiomers. gcms.czresearchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. researchgate.net The differential interaction leads to a difference in retention times, allowing for their separation. For the separation of this compound enantiomers, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns can be employed. gcms.czumich.edu
Chiral Gas Chromatography (GC): Chiral GC columns often use cyclodextrin (B1172386) derivatives as the stationary phase. gcms.cz These macrocyclic molecules have a chiral cavity that can include one enantiomer more favorably than the other, leading to separation. The choice of the specific cyclodextrin derivative and the operating conditions (e.g., temperature program) are crucial for achieving good resolution.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. researchgate.net A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The separation mechanism can involve a combination of attractive interactions (e.g., hydrogen bonding, π-π interactions) and steric repulsion between the analyte enantiomers and the chiral stationary phase. researchgate.net The mobile phase composition also plays a significant role in the separation efficiency. Reports on the separation of similar chiral alcohols suggest that normal-phase or reversed-phase HPLC with a suitable chiral column would be effective for resolving the enantiomers of this compound. umich.edu
The development of a successful chiral chromatography method for this compound would involve screening different chiral columns and optimizing the chromatographic conditions to achieve baseline separation of the (R)- and (S)-enantiomers.
Advanced Spectroscopic Characterization Methodologies for Elucidating the Molecular Architecture of 1 Cyclohexyl but 3 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis of 1-Cyclohexyl-but-3-en-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of organic compounds in solution. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into its structural and conformational properties.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for this compound
The structural complexity of this compound, with its numerous aliphatic protons in the cyclohexyl ring and the distinct protons of the butenyl side chain, necessitates a suite of NMR experiments for unambiguous characterization. ipb.pt
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides initial information on the different types of protons present. The vinyl protons (=CH and =CH₂) of the butenyl group are expected to resonate in the downfield region (δ 5.0-6.0 ppm). The proton attached to the carbinol carbon (-CH(OH)-) would appear as a multiplet around δ 3.5-4.0 ppm. The numerous protons of the cyclohexyl ring and the allylic -CH₂- group produce a complex, overlapping set of signals in the upfield region (δ 1.0-2.5 ppm).
The ¹³C NMR spectrum distinguishes each unique carbon atom. The carbons of the C=C double bond are expected between δ 115-140 ppm. The carbinol carbon (-C(OH)-) would resonate around δ 70-75 ppm, while the carbons of the cyclohexyl ring and the allylic -CH₂- would appear in the δ 25-45 ppm range. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
2D NMR: Elucidating Connectivity and Conformation
To resolve ambiguities from 1D spectra, 2D NMR techniques are essential. elsevier.comharvard.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the butenyl chain by showing correlations between the allylic -CH₂- protons and the vinyl -CH= proton, as well as between the -CH= and =CH₂ protons. It would also map the complex coupling network within the cyclohexyl ring and, crucially, show the coupling between the carbinol proton and the adjacent protons on both the cyclohexyl ring and the allylic -CH₂- group. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each ¹³C signal based on the more easily distinguished ¹H signals. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~75 ppm, confirming the C-H bond of the carbinol group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis. For this compound, NOESY can help determine the preferred orientation of the butenyl side chain relative to the cyclohexyl ring (e.g., equatorial vs. axial preference) and the chair conformation of the ring itself.
Solid-State NMR Spectroscopy for this compound
While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule in its crystalline or amorphous solid form. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. rsc.org
For this compound, ssNMR could be used to:
Study Polymorphism: Different crystalline packing arrangements (polymorphs) will result in distinct ¹³C chemical shifts due to variations in the local electronic environment. ssNMR can identify and characterize these different solid forms.
Analyze Conformation in the Solid State: The conformation adopted in a crystal lattice may differ from that in solution. ssNMR can provide insights into the specific torsion angles and ring conformation present in the solid phase. researchgate.net
Investigate Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl groups, which dictates the crystalline packing.
Quantitative NMR (qNMR) for Purity Assessment of this compound
Quantitative NMR (qNMR) is an increasingly important method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. azom.comnanalysis.comjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. jeol.com
To assess the purity of this compound, the following procedure would be employed:
A precisely weighed amount of the analyte is mixed with a precisely weighed amount of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone). azom.comacs.org
The ¹H NMR spectrum is recorded under conditions that ensure accurate integration (e.g., long relaxation delays).
A well-resolved signal from the analyte (e.g., the vinyl proton at δ ~5.8 ppm) is integrated and compared to the integral of a known signal from the internal standard (e.g., the singlet for maleic acid at δ ~6.0 ppm). azom.com
The purity of the analyte is calculated using the known masses, molecular weights, and integral ratios of the analyte and the standard. This method provides a direct, accurate, and often faster alternative to chromatographic purity assays. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of this compound
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. They are powerful for identifying functional groups and providing a unique "fingerprint" for a compound. uc.edu
ATR-IR and Transmission IR Spectroscopy for Functional Group Identification in this compound
Both Attenuated Total Reflectance (ATR) IR, which is ideal for rapid analysis of small amounts of liquid or solid samples, and traditional Transmission IR provide detailed information about the functional groups present in this compound. vscht.czualberta.ca
Key characteristic absorptions would be:
O-H Stretch: A strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group. spectroscopyonline.comspectroscopyonline.com
C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) are due to the vinylic (=C-H) stretches. Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are from the C-H stretches of the cyclohexyl ring and the allylic -CH₂- group. vscht.czlibretexts.org
C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. libretexts.org
C-O Stretch: A strong absorption in the fingerprint region, typically between 1150-1075 cm⁻¹, is characteristic of the C-O stretching vibration of a secondary alcohol. spectroscopyonline.com
Expected Characteristic IR Absorptions for this compound
Raman Spectroscopy for Alkene and Ring Strain Analysis in this compound
Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. morressier.com This makes Raman particularly sensitive to non-polar or symmetric bonds.
For this compound, Raman spectroscopy offers key advantages:
Alkene Analysis: The C=C stretching vibration (~1640 cm⁻¹) often produces a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak for the alkene group. researchgate.netnih.gov This can be more distinct than in the IR spectrum, especially if the IR signal is weak.
Ring Strain and Conformation: The low-frequency region of the Raman spectrum (< 1500 cm⁻¹) contains complex vibrations corresponding to the skeletal modes of the cyclohexyl ring. The positions and intensities of these bands are sensitive to the ring's conformation and any inherent strain. Comparing the experimental Raman spectrum to theoretical calculations (e.g., using Density Functional Theory) can help validate the predicted lowest-energy conformation of the cyclohexyl ring.
Table of Compounds
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation, it provides critical insights into the molecule's structural connectivity.
High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous calculation of its elemental formula. For this compound, with a nominal mass of 154 g/mol , HRMS can differentiate its chemical formula, C₁₀H₁₈O, from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. The confirmation of the experimentally measured exact mass against the theoretical calculated mass provides unequivocal evidence for the compound's elemental composition. usf.edu
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Monoisotopic Mass (Calculated) | 154.135765193 Da | nih.gov |
| Average Molecular Weight | 154.25 g/mol | lookchem.com |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺·) of this compound is first isolated. This "parent" ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "daughter" ions. The analysis of these fragments helps to piece together the original structure.
While specific experimental MS/MS studies on this compound are not widely available in the surveyed literature, its fragmentation pattern can be predicted based on fundamental chemical principles. Likely fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would include:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 136.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which can result in the loss of an allyl radical (·CH₂CH=CH₂) or a cyclohexyl radical (·C₆H₁₁).
Ring Fragmentation: The cyclohexyl ring can undergo cleavage, leading to a series of characteristic ions.
Loss of the Butenyl Side Chain: Cleavage of the bond between the cyclohexyl ring and the butenyl alcohol chain.
Table 2: Predicted MS/MS Fragmentation for this compound (C₁₀H₁₈O, MW=154.25)
| Proposed Fragment Ion | m/z (Nominal) | Description |
| [C₁₀H₁₆]⁺· | 136 | Loss of H₂O from the molecular ion. |
| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation resulting from cleavage of the C-C bond adjacent to the ring. |
| [C₇H₁₁O]⁺ | 111 | Resulting from loss of a propyl radical from the side chain. |
| [C₄H₇O]⁺ | 71 | Fragment containing the hydroxyl group and butenyl chain after cleavage of the bond to the cyclohexyl ring. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japer.in It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
This technique is crucial for:
Purity Assessment: The resulting chromatogram shows a peak for each separated compound. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Impurity Identification: The mass spectrum of each minor peak can be compared against spectral libraries (like NIST) to identify potential impurities. nist.govnist.gov These could include unreacted starting materials (e.g., cyclohexanecarbaldehyde, allylmagnesium bromide), solvents, or by-products from the synthesis.
Table 3: Illustrative GC-MS Purity Analysis Report for a Synthetic Sample of this compound
| Retention Time (min) | Compound Identity | Area % | Match Quality |
| 5.8 | Tetrahydrofuran (Solvent) | 0.15% | 98% |
| 8.2 | Cyclohexanecarbaldehyde | 0.50% | 95% |
| 10.5 | This compound | 99.20% | 97% |
| 11.1 | Unidentified Isomer | 0.15% | - |
X-ray Crystallography and Diffraction Studies of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org It works by directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate the positions of atoms within the crystal lattice, revealing precise information about bond lengths, bond angles, and torsional angles.
As of the current literature survey, no X-ray crystal structure for this compound has been reported. The compound is likely a liquid or a low-melting solid at room temperature, making single-crystal X-ray diffraction on the parent compound challenging.
To perform this analysis, a crystalline derivative would need to be synthesized. This is often achieved by reacting the alcohol with a reagent that introduces a rigid, planar group, which facilitates crystallization. Common derivatives for alcohols include:
Benzoates
p-Nitrobenzoates
Urethanes
If a suitable crystalline derivative were prepared and analyzed, X-ray crystallography could provide unparalleled insight into the molecule's solid-state conformation. This would include:
The preferred conformation of the cyclohexyl ring (chair, boat, or twist-boat).
The relative orientation of the cyclohexyl ring and the butenyl side chain.
The precise bond lengths and angles, which can be influenced by steric and electronic effects.
In the case of a resolved chiral sample, the absolute stereochemistry could be determined.
Computational and Theoretical Chemistry Studies on 1 Cyclohexyl but 3 En 1 Ol
Quantum Chemical Calculations for 1-Cyclohexyl-but-3-en-1-ol
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. acs.org For a molecule like this compound, DFT calculations can elucidate key electronic properties. Studies on similar allylic alcohols have successfully used DFT to explore reaction mechanisms and reactivity patterns. nih.govacs.orgresearchgate.net
The analysis typically involves mapping the electron density to understand charge distribution and identify potential sites for electrophilic or nucleophilic attack. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized around the electron-rich C=C double bond and the oxygen atom's lone pairs, while the LUMO would likely be associated with the antibonding orbitals of the C-O and C=C bonds.
An electrostatic potential (ESP) map would further visualize the charge distribution, highlighting the electronegative oxygen atom as a region of negative potential (red) and the hydroxyl hydrogen as a region of positive potential (blue), confirming its role as a hydrogen bond donor.
Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Allylic Alcohol This table presents typical data obtained from DFT calculations on allylic alcohols to illustrate the expected values for this compound.
| Property | Representative Value | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack (C=C bond). |
| LUMO Energy | +1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Reflects kinetic stability and resistance to electronic excitation. |
Data modeled after typical DFT (B3LYP/6-31G) results for small allylic alcohols.*
Ab Initio Methods for Conformer Analysis and Energy Landscapes of this compound
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations essential for analyzing complex conformational landscapes. researchgate.netsmu.edu this compound is conformationally complex due to the chair-boat flexibility of the cyclohexane (B81311) ring and the rotation around several single bonds in the side chain.
A thorough conformational analysis would involve:
Identifying Stereoisomers: The molecule has two chiral centers, leading to four possible stereoisomers.
Cyclohexane Conformation: For each stereoisomer, the cyclohexyl group can exist in an equatorial or axial position relative to the butenol (B1619263) side chain. The equatorial conformer is generally more stable to avoid 1,3-diaxial interactions. scielo.brmst.edu
Side-Chain Rotamers: Rotation around the C-C and C-O bonds in the side chain creates numerous additional rotamers.
Ab initio calculations are used to determine the relative energies of these conformers, allowing for the construction of a potential energy surface. The results typically show that only a few conformers, separated by energy barriers, are significantly populated at room temperature. mst.edu Studies on alkylcyclohexanes have demonstrated that MP2 methods can predict conformational energies that are in excellent agreement with experimental values. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates a plausible energy landscape based on ab initio calculations for substituted cyclohexanes. researchgate.netmst.edu
| Conformer Description | Key Dihedral Angles (τ) | Relative Energy (kcal/mol) (Calculated) | Boltzmann Population (%) (298 K) |
|---|---|---|---|
| Equatorial, anti-periplanar OH | τ(C-C-C-O) ≈ 180° | 0.00 | 75.1 |
| Equatorial, syn-clinal OH | τ(C-C-C-O) ≈ 60° | 0.85 | 19.3 |
| Axial, anti-periplanar OH | τ(C-C-C-O) ≈ 180° | 2.10 | 3.5 |
| Equatorial, other rotamers | Various | >1.5 | <2.1 |
Energies are hypothetical, modeled on MP2/6-31G(d) calculations for similar systems.
Prediction of Spectroscopic Parameters for this compound using Computational Models
Computational chemistry is a standard tool for predicting spectroscopic data, which aids in structure elucidation and the interpretation of experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. The calculation provides vibrational frequencies and their corresponding intensities. For this compound, key predicted peaks would include a strong, broad O-H stretching vibration (~3300-3600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), sp³ C-H stretching (~2850-2950 cm⁻¹), and a weaker C=C stretching vibration (~1640 cm⁻¹). sapub.orgacs.org Comparing the computed spectrum with an experimental one can confirm the presence of these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used for this purpose. researchgate.net Calculations are performed on the optimized geometries of the most stable conformers, and the predicted chemical shifts are averaged based on their Boltzmann populations to provide a final theoretical spectrum. comporgchem.com This approach is invaluable for assigning signals in complex molecules and distinguishing between stereoisomers. mdpi.comresearchgate.net
Table 3: Representative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Cyclohexyl Alcohol This table demonstrates the typical accuracy of DFT/GIAO calculations in predicting NMR spectra. comporgchem.comliverpool.ac.uk
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C-OH (Carbinol) | 72.5 | 71.8 | +0.7 |
| Cyclohexyl C1 | 45.1 | 44.6 | +0.5 |
| Cyclohexyl C2, C6 | 34.8 | 35.5 | -0.7 |
| Cyclohexyl C3, C5 | 26.2 | 26.7 | -0.5 |
Calculated values are hypothetical, based on typical B3LYP/6-311+G(2d,p) with PCM solvent model results for methylcyclohexanols.
Molecular Dynamics (MD) Simulations and Conformational Searching for this compound
While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time, providing insights into conformational changes, flexibility, and interactions with a solvent. wustl.edumdpi.com
Force Field Development for Simulating this compound Interactions
MD simulations rely on a 'force field'—a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov Standard force fields like OPLS-AA, CHARMM, and AMBER include parameters for common functional groups like alkanes and alcohols. mdpi.comscispace.com For a novel molecule like this compound, existing parameters for the cyclohexyl, alcohol, and alkene moieties would be combined.
However, for high-accuracy simulations, it may be necessary to develop or refine specific parameters, particularly for the torsional potentials governing the rotation between the different parts of the molecule. This is typically done by fitting the force field parameters to high-level ab initio or DFT potential energy scans for key dihedral angles of the molecule. The non-bonded parameters (van der Waals and electrostatic charges) are also critical and are often derived from quantum mechanical calculations to accurately model intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.govrsc.org
Table 4: Key Torsional Parameters in a Force Field for this compound This table illustrates the type of parameters that define the rotational energy barriers in a molecular mechanics force field.
| Dihedral Angle | Atoms Involved | Typical Barrier Height (Vn, kcal/mol) | Periodicity (n) |
|---|---|---|---|
| Cyclohexane Ring | C-C-C-C | ~2.9 | 3 |
| Side Chain Linkage | C-C-C(OH)-C | V1=0.2, V2=0.5, V3=1.5 | 1, 2, 3 |
| Carbinol Rotation | C-C-O-H | V3=0.8 | 3 |
Parameters are representative values from general force fields like OPLS-AA. scispace.com
Conformational Sampling and Analysis of Conformational Isomers of this compound
Given its flexibility, this compound can adopt a vast number of conformations. Conformational sampling is the process of exploring this landscape to find low-energy, populated states. calcus.cloud MD simulation is a primary method for this, where the molecule's trajectory is simulated over time (nanoseconds to microseconds), allowing it to overcome energy barriers and visit different conformational states. tandfonline.com
Other methods include Monte Carlo (MC) searches, which generate new conformations through random changes, and systematic searches, which rotate all flexible bonds by a set increment. acs.orgnih.gov For a molecule of this complexity, hybrid approaches that combine low-mode searching with molecular dynamics (LowModeMD) are often effective. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methylcyclohexanol |
| 3-methylcyclohexanol |
| 4-methylcyclohexanol |
| cis-3-hexen-1-ol |
Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. By modeling the interactions between atoms and electrons, researchers can visualize the transformation of reactants into products, including the high-energy transition states that must be overcome. libretexts.org For this compound, these studies can illuminate reaction mechanisms that are difficult to observe experimentally.
The structure of this compound allows for several potential reaction pathways, including oxidation of the alcohol, addition to the double bond, and rearrangement reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model these potential transformations. cuni.cz
DFT calculations can map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. For instance, in a hypothetical acid-catalyzed dehydration of this compound, computational models could predict whether the reaction proceeds via an E1 or E2 mechanism and determine the most likely resulting isomeric dienes. The calculations would involve optimizing the geometry of the starting material, the carbocation intermediate (in an E1 pathway), the transition states, and the final products.
Another area of study involves stereoselective transformations. tdx.cat Given the chiral center at the carbinol carbon, computational models can help predict how different catalysts or reagents might favor the formation of one enantiomer or diastereomer over another. These studies often analyze the non-covalent interactions within the transition state to explain the origins of stereoselectivity.
Illustrative Reaction Pathway Analysis:
A hypothetical study on the epoxidation of the double bond in this compound could reveal the following:
Reactant: this compound and a peroxy acid (e.g., m-CPBA).
Transition State: The model would show the concerted transfer of the oxygen atom to the double bond, detailing the bond-forming and bond-breaking processes. The orientation of the cyclohexane and hydroxyl groups relative to the incoming oxidant would be analyzed to predict diastereoselectivity.
Product: The resulting epoxide, 1-cyclohexyl-1-(oxiran-2-yl)methanol. The model would provide the optimized geometry and relative energy of the different possible diastereomers.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.org Computational chemistry provides a means to calculate this energy barrier by determining the energy difference between the reactants and the transition state. libretexts.orgyoutube.com
The Arrhenius equation demonstrates the relationship between the activation energy and the rate constant (k): k = Ae-Ea/RT. A higher activation energy corresponds to a slower reaction. libretexts.org Computational software can locate the transition state structure on the potential energy surface and calculate its energy with high accuracy.
Table 1: Hypothetical Calculated Activation Energies for Transformations of this compound
This interactive table presents hypothetical activation energies for plausible reactions involving this compound, as would be determined by DFT calculations (e.g., at the B3LYP/6-31G* level of theory).
| Reaction Type | Reagent/Condition | Hypothetical Activation Energy (Ea) in kJ/mol |
| Dehydration | Acid-catalyzed | 120 |
| Oxidation (to ketone) | PCC | 85 |
| Epoxidation | m-CPBA | 65 |
| nih.govnih.gov-Sigmatropic Rearrangement | Thermal | 150 |
Note: The data in this table is illustrative and intended to demonstrate the type of information generated from computational studies. It is not based on published experimental or theoretical values for this specific compound.
These calculated values would allow chemists to predict which reactions are more likely to occur under specific conditions. For example, the lower activation energy for epoxidation suggests it would proceed more readily than a thermal rearrangement.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.netdmu.dk These models are built by developing a mathematical equation that relates calculated molecular descriptors to an experimentally measured property.
For this compound and its analogues (e.g., molecules with different substituents on the cyclohexane ring or variations in the alkenyl chain), a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time.
The development of a QSPR model involves several steps:
Data Set Compilation: A set of analogue compounds with known experimental property values is assembled.
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that best correlates a subset of the descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. unimib.it
Table 2: Illustrative Molecular Descriptors for a QSPR Model of this compound Analogues
This table shows a selection of molecular descriptors that could be used to build a QSPR model for predicting a property like the octanol-water partition coefficient (logP).
| Descriptor | Descriptor Type | Hypothetical Value for this compound |
| Molecular Weight (MW) | Constitutional | 154.25 |
| LogP | Physicochemical | 3.1 |
| Polar Surface Area (PSA) | Electronic | 20.2 Ų |
| Number of Rotatable Bonds | Topological | 3 |
| Molar Refractivity | Physicochemical | 47.5 cm³ |
Note: The data in this table is illustrative. The LogP value is a computed estimate from PubChem. nih.gov
A hypothetical QSPR equation derived from such data might look like:
logP = 0.05(MW) - 0.1(PSA) + 0.3(Number of Rotatable Bonds) - 2.5
This equation could then be used to estimate the logP for new, unsynthesized analogues of this compound, guiding the design of molecules with specific desired properties.
Applications and Advanced Materials Integration of 1 Cyclohexyl but 3 En 1 Ol
1-Cyclohexyl-but-3-en-1-ol as a Building Block in Complex Chemical Synthesis
The presence of two orthogonal functional groups allows for selective transformations, making this compound a valuable intermediate in multistep synthetic sequences. It can be prepared through methods such as the asymmetric allylation of cyclohexanecarbaldehyde. usf.edu
Synthesis of Agrochemical Intermediates Utilizing this compound
While direct application of this compound in commercial agrochemicals is not extensively documented, its structural motifs are relevant to the field. Analogous compounds containing cyclohexyl and alcohol functionalities serve as key intermediates in the synthesis of pesticides and herbicides. mdpi.com The functional groups of this compound allow for a variety of transformations to produce potential agrochemical precursors.
Key reactions include the epoxidation of the butenyl double bond to form oxiranes, which are reactive intermediates for introducing diverse functionalities. Furthermore, hydrogenation of the double bond yields 1-cyclohexylbutan-1-ol, a saturated alcohol that can be a precursor for other compounds. The hydroxyl group can be oxidized to a ketone, providing another route for molecular elaboration. These potential transformations highlight its role as a versatile starting material for creating libraries of compounds for agrochemical screening.
Table 1: Potential Agrochemical Precursors via Modification of this compound
| Precursor Derivative | Synthetic Transformation | Potential Application |
| 1-Cyclohexyl-1,2-epoxybutane | Epoxidation of alkene | Intermediate for fungicides or herbicides |
| 1-Cyclohexylbutan-1-one | Oxidation of alcohol | Building block for insecticides |
| 1-Cyclohexylbutan-1-ol | Hydrogenation of alkene | Precursor for saturated ring derivatives |
| Dihydroxylated derivatives | Dihydroxylation of alkene | Intermediate for plant growth regulators |
Role of this compound in the Production of Flavors and Fragrances Precursors
The flavor and fragrance industry frequently utilizes compounds with cyclohexyl groups for their characteristic woody, floral, and fruity notes. epo.orggoogle.com this compound serves as a valuable precursor for creating a range of aroma chemicals. The secondary alcohol is readily esterified with various carboxylic acids to produce esters, a class of compounds well-known for their pleasant scents. For instance, reaction with acetic anhydride (B1165640) can yield 1-acetoxy-1-cyclohexylbut-3-ene, a potential fragrance ingredient. lookchem.com
The molecule's structure can be modified to produce aldehydes and ketones, which are often potent fragrance materials. epo.org The presence of the butenyl side chain also allows for transformations that can lead to compounds with different scent profiles, such as those with minty or fresh characteristics. google.com The controlled release of these fragrant molecules from a non-odorous precursor is a key area of research in functional perfumery. epo.orggoogleapis.com
Table 2: Examples of Flavor and Fragrance Precursors from this compound
| Derivative | Synthesis Method | Potential Aroma Profile |
| (S)-1-acetoxy-1-cyclohexylbut-3-ene | Esterification | Fruity, green |
| (S)-6-cyclohexyl-5,6-dihydro-2H-pyran-2-one | Lactonization via multi-step synthesis | Creamy, coumarinic |
| 1-Cyclohexyl-but-3-en-1-one | Oxidation | Herbaceous, sharp |
Integration of this compound into Specialized Fine Chemical Syntheses
As a chiral alcohol, this compound is a significant building block in asymmetric synthesis, which is crucial for the production of pharmaceuticals and other high-value fine chemicals. mdpi.comresearchgate.net Its downstream products include chiral esters and lactones, such as (S)-1-acetoxy-1-cyclohexylbut-3-ene and (S)-6-cyclohexyl-5,6-dihydro-2H-pyran-2-one. lookchem.com These compounds are valuable intermediates for more complex molecular targets.
The dual functionality of the molecule permits its use in tandem reactions or as a linchpin in convergent synthetic strategies. The hydroxyl group can be used as a handle for directing group-assisted reactions or for attachment to a solid support, while the alkene moiety undergoes reactions like metathesis, hydroformylation, or polymerization. This versatility makes it an important component in the toolbox for modern organic synthesis. ethernet.edu.et
Polymer Chemistry and Materials Science Applications of this compound
The unique structure of this compound, possessing both a polymerizable group (alkene) and a site for esterification or etherification (alcohol), makes it a candidate for creating specialized polymers and materials.
This compound as a Monomer for Specialized Polymeric Materials
This compound can be chemically modified to act as a monomer in various polymerization reactions. rsc.org The hydroxyl group can be converted into other functional groups, such as an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization. Alternatively, conversion to a vinyl ether allows for cationic polymerization.
The resulting polymers would feature a pendant cyclohexyl group on each repeating unit, which can significantly influence the material's properties. The bulky and hydrophobic nature of the cyclohexyl ring can increase the glass transition temperature (Tg), improve thermal stability, and enhance the solubility of the polymer in nonpolar solvents. These characteristics are desirable in applications such as specialty coatings, adhesives, and optical materials. Furthermore, the original alkene functionality in the butenyl side-chain remains available post-polymerization for further cross-linking or modification. rsc.org
Table 3: Potential Monomer Derivatives of this compound
| Monomer Type | Required Chemical Modification | Polymerization Method | Potential Polymer Class |
| Acrylate/Methacrylate Ester | Esterification with (meth)acryloyl chloride | Radical Polymerization | Poly(acrylate)s / Poly(methacrylate)s |
| Vinyl Ether | Vinylation of the alcohol | Cationic Polymerization | Poly(vinyl ether)s |
| Ring-Opening Monomer | Conversion to a cyclic ester (lactone) | Ring-Opening Polymerization (ROP) | Polyesters |
Modification of Polymer Properties via Grafting or Incorporation of this compound Derivatives
Two primary strategies can be employed:
Grafting-from: The hydroxyl group on the incorporated monomer unit can be converted into an initiator site for a controlled polymerization technique, such as Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP). rsc.orgbeilstein-journals.org This allows for the growth of well-defined polymer chains "from" the main backbone.
Grafting-to: The pendant butenyl group is a reactive site for "click" chemistry reactions, such as thiol-ene coupling. acs.org This allows for the efficient attachment of pre-synthesized, thiol-terminated polymers "to" the main backbone.
These grafting techniques enable the creation of complex polymer architectures with tailored properties, such as amphiphilic block copolymers for self-assembly or stimuli-responsive materials.
Table 4: Polymer Modification Strategies Using this compound Units
| Grafting Strategy | Reactive Site on Monomer | Example Reaction | Resulting Modification |
| Grafting-from | Hydroxyl Group | Initiation of Ring-Opening Polymerization of ε-caprolactone | Polyester side chains |
| Grafting-to | Alkene (Butenyl) Group | Thiol-ene coupling with thiol-terminated PEG | Poly(ethylene glycol) side chains |
Development of Functional Materials Utilizing the Hydroxyl and Alkene Functionalities of this compound
The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) within the same molecule opens up numerous pathways for the synthesis of novel functional materials. wikipedia.org These two distinct reactive sites can be addressed either simultaneously or sequentially to build polymeric structures, modify surfaces, or create complex molecular architectures. The hydroxyl group offers a site for esterification, etherification, and attachment to surfaces, while the alkene is available for polymerization, cycloaddition, and various addition reactions. wikipedia.orgrsc.org
The development of materials from this compound leverages well-established chemical transformations. The alkene can participate in chain-growth polymerization, while the hydroxyl group can be used in step-growth polymerization or for grafting the molecule onto a substrate. For instance, the copolymerization of functional alkenes containing hydroxyl groups with carbon monoxide, catalyzed by palladium complexes, is a known method for producing optically active polyketones and poly(spiroketal) structures. acs.org This suggests a potential pathway for incorporating this compound into novel polymer backbones.
Furthermore, the vicinal difunctionalization of the alkene is a powerful strategy for introducing two different functional groups in a single step, creating valuable β-alkoxy sulfide (B99878) derivatives which can serve as versatile building blocks for more complex materials. rsc.org The hydroxyl group can also be used to anchor the molecule onto surfaces like silica (B1680970) or metal oxides, with the pendant alkene group then available for further modification, creating a chemically functionalized surface.
Table 1: Potential Functionalization Reactions for Materials Development
| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality / Material Type |
|---|---|---|---|
| Alkene | Radical Polymerization | AIBN, Benzoyl Peroxide | Polyolefin with pendant cyclohexyl-hydroxyethyl groups |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalysts (with cyclic derivatives) | Functionalized polyalkenamers | |
| Hydroesterificative Polymerization | Palladium catalysts, CO | Alternating polyketones with chiral centers acs.org | |
| Hydrosilylation | Platinum catalysts (e.g., Karstedt's), Silanes (e.g., HSiCl₃) | Silyl-ether functionalized polymers or surface coatings | |
| Thiol-ene "Click" Reaction | Photoinitiator, Thiols | Polythioethers | |
| Hydroxyl | Esterification | Acrylates, Carboxylic Acids | Acrylate monomers for polymerization, Polyester segments |
| Etherification | Epoxides, Alkyl Halides | Polyethers, Functionalized side-chains |
Catalyst Design and Ligand Synthesis Based on this compound Scaffold
The inherent chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of ligands used in asymmetric catalysis. The cyclohexyl group provides steric bulk, which is often crucial for inducing stereoselectivity, while the two functional groups provide handles for constructing the coordinating moieties of the ligand.
Enantiomerically pure forms of this compound, such as (R)-1-cyclohexyl-but-3-en-1-ol, are valuable precursors for chiral ligands. lookchem.comlookchem.com These ligands are essential components of transition-metal catalysts that drive enantioselective reactions, which are critical in the pharmaceutical and fine chemical industries. entegris.com The synthesis of these ligands often involves modification of the hydroxyl and/or the alkene group to introduce phosphorus, nitrogen, or other coordinating atoms. researchgate.net
For example, the hydroxyl group can be converted into a leaving group and substituted with a phosphine (B1218219) to create a P-chiral or P-stereogenic ligand. Alternatively, the alkene can be transformed via hydroboration-oxidation or ozonolysis to introduce new functional groups at different positions, which can then be converted into coordinating sites. The development of chiral spiro ligands, known for their rigidity and effectiveness in asymmetric catalysis, often relies on building blocks that can form spirocyclic structures, a potential application for derivatives of this compound. acs.org
Table 2: Examples of Chiral Derivatives from (R)-1-Cyclohexyl-but-3-en-1-ol
| Precursor | Derivative | Potential Ligand Application |
|---|---|---|
| (R)-1-cyclohexyl-3-buten-1-ol lookchem.com | (S)-1-acetoxy-1-cyclohexylbut-3-ene lookchem.com | Intermediate for allylic substitution reactions to introduce heteroatoms. |
| (R)-1-cyclohexyl-3-buten-1-ol lookchem.com | (S)-6-cyclohexyl-5,6-dihydro-2H-pyran-2-one lookchem.com | Rigid heterocyclic scaffold for constructing bidentate ligands. |
Beyond its role as a ligand precursor, this compound and its analogs are utilized in the field of catalysis, primarily as model substrates to evaluate the performance of new catalysts. The presence of two reducible groups—the alkene and the (potential) alkyne precursor—allows for the study of catalyst selectivity in hydrogenation reactions.
Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, derivatives of this compound are used to test selective hydrogenation. For instance, the partial reduction of the triple bond in (1R,2R)-1-cyclohexyl-2-methyl-3-butyn-1-ol to the corresponding alkene was achieved with high yield using a Lindlar catalyst in a continuous-flow process, demonstrating the catalyst's ability to selectively hydrogenate an alkyne without affecting other stereocenters. beilstein-journals.org The oxidation of secondary alcohols like cyclohexanol (B46403) to cyclohexanone (B45756) can be catalyzed by palladium complexes in the presence of an oxidant, a reaction for which this compound could serve as a substrate to test chemo-selectivity between the alcohol and alkene groups. doi.org
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase, which simplifies its separation from the reaction mixture. acs.org Supported metal catalysts are widely used for hydrogenations. researchgate.net The hydrogenation of phenyl groups to cyclohexyl groups is a common industrial process catalyzed by metals like ruthenium, rhodium, or nickel on a solid support. google.com The alkene group in this compound can be selectively hydrogenated using such systems. The choice between homogeneous and heterogeneous systems often depends on factors like catalyst activity, selectivity, and reusability. unive.itchinesechemsoc.org The study of cyclohexane (B81311) oxidation to cyclohexanol and cyclohexanone, a critical industrial reaction, often employs both homogeneous and heterogeneous catalysts, highlighting the broad interest in reactions involving cyclohexyl moieties. rsc.orgrsc.org
Table 3: Use of Related Structures in Catalytic Reaction Studies
| Compound | Reaction Type | Catalyst System | Role of Compound | Finding |
|---|---|---|---|---|
| (1R,2R)-1-cyclohexyl-2-methyl-3-butyn-1-ol | Partial Hydrogenation | Lindlar Catalyst (heterogeneous) | Substrate | Selective reduction of alkyne to alkene with 95% yield. beilstein-journals.org |
| Cyclohexanol | Oxidation | Palladium complexes / t-BuOOH (homogeneous) | Substrate Analog | Catalytic conversion to cyclohexanone. doi.org |
| Cyclohexene (B86901) | Alkylation of Phenols | Amberlyst 15 (heterogeneous), CH₃SO₃H (homogeneous) | Reactant Analog | Comparison of activity and selectivity between solid and liquid acid catalysts. unive.it |
Applications in Specialized Solvents and Reagents Development
While there is limited information on its use as a specialized solvent, this compound is a valuable reagent in organic synthesis due to its bifunctionality. It serves as a building block for constructing more complex molecules. The reactivity of the hydroxyl and alkene groups can be harnessed to introduce the cyclohexyl-hydroxybutyl motif into a larger molecular framework.
Its utility as a reagent is particularly evident in the synthesis of chiral molecules. As mentioned, the enantiopure forms are starting materials for chiral auxiliaries and ligands. lookchem.comlookchem.com Furthermore, it can undergo reactions common for secondary allylic alcohols, such as Sharpless epoxidation of the alkene, directed by the chiral alcohol, or various rearrangement reactions. The compound can be used in multicomponent reactions where both functional groups react in a single pot to rapidly build molecular complexity. For example, it can serve as a key intermediate in the synthesis of piperidine (B6355638) derivatives and other heterocyclic compounds of interest in medicinal chemistry. acs.org
Table 4: Synthetic Transformations of this compound as a Reagent
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Asymmetric Epoxidation | t-BuOOH, Ti(O-iPr)₄, (+)- or (-)-DET | Chiral epoxy-alcohols |
| Acylation | Acetic Anhydride, Pyridine (B92270) | Chiral acetoxy derivatives (e.g., (S)-1-acetoxy-1-cyclohexylbut-3-ene) lookchem.com |
| Ring-Closing Metathesis (on derivatives) | Grubbs' Catalyst | Dihydro-2H-pyran derivatives (e.g., (S)-6-cyclohexyl-5,6-dihydro-2H-pyran-2-one) lookchem.com |
Derivatives and Analogues of 1 Cyclohexyl but 3 En 1 Ol: Synthesis and Properties
Structural Modifications and Homologation of 1-Cyclohexyl-but-3-EN-1-OL
The fundamental structure of this compound serves as a scaffold for numerous modifications. These include altering the position of the double bond and the hydroxyl group, extending the carbon chain, and varying the cycloalkyl substituent.
Synthesis of Positional Isomers and Chain Homologues of this compound
The synthesis of positional isomers, where the functional groups are located at different positions on the butane (B89635) chain, can be achieved by selecting appropriate starting materials. For example, the Grignard reaction between cyclohexanecarbaldehyde and crotyl bromide (1-bromo-2-butene) would lead to the formation of 1-cyclohexyl-2-methylbut-3-en-1-ol, a branched isomer. The synthesis of 1-cyclohexyl-but-2-en-1-ol could be approached through the reduction of the corresponding enone. Positional isomers are compounds that share the same molecular formula but differ in the location of a functional group or multiple bond on the carbon skeleton. algoreducation.com
Chain homologues, which involve the extension or shortening of the alkyl chain, can be synthesized by reacting cyclohexanecarbaldehyde with the Grignard reagent derived from a longer-chain alkenyl halide, such as 5-bromopent-1-ene or 6-bromohex-1-ene. This approach lengthens the chain between the hydroxyl-bearing carbon and the terminal double bond, leading to compounds like 1-cyclohexyl-pent-4-en-1-ol and 1-cyclohexyl-hex-5-en-1-ol. The synthesis of related long-chain allylic alcohols has been documented in the context of sigmatropic rearrangements. rsc.org
| Compound Type | Example Compound Name | Synthetic Precursors | Molecular Formula |
| Positional Isomer | 1-Cyclohexyl-but-2-en-1-ol | Cyclohexanecarbaldehyde, Crotylmagnesium bromide | C₁₀H₁₈O |
| Chain Homologue | 1-Cyclohexyl-pent-4-en-1-ol | Cyclohexanecarbaldehyde, (4-Penten-1-yl)magnesium bromide | C₁₁H₂₀O |
| Chain Homologue | 1-Cyclohexyl-hex-5-en-1-ol | Cyclohexanecarbaldehyde, (5-Hexen-1-yl)magnesium bromide | C₁₂H₂₂O |
Exploration of Derivatives with Varied Cycloalkyl Substituents
The cyclohexyl group can be replaced with other cycloalkyl moieties to investigate the impact of ring size and conformation on the molecule's properties. The synthetic strategy generally remains consistent, involving the reaction of an appropriate cycloalkanecarbaldehyde with an allyl Grignard reagent or allyl bromide with indium. lookchem.com For instance, reacting cyclopentanecarbaldehyde (B151901) or cyclobutanecarbaldehyde with allylmagnesium bromide would yield 1-cyclopentyl-but-3-en-1-ol and 1-cyclobutyl-but-3-en-1-ol, respectively. Research into asymmetric cycloadditions has shown that varying the N-cycloalkyl group (from cyclopropyl (B3062369) to cyclohexyl) can significantly influence steric interactions and enantioselectivity. mdpi.com The synthesis of various cycloalkyl-terminated alcohols for other applications has been achieved through methods like Mitsunobu etherification. rsc.org
| Starting Aldehyde | Resulting Alcohol | Molecular Formula |
| Cyclopropanecarbaldehyde | 1-Cyclopropyl-but-3-en-1-ol | C₇H₁₂O |
| Cyclobutanecarbaldehyde | 1-Cyclobutyl-but-3-en-1-ol | C₈H₁₄O |
| Cyclopentanecarbaldehyde | 1-Cyclopentyl-but-3-en-1-ol | C₉H₁₆O |
Functional Group Transformations Leading to New Analogues
The hydroxyl and alkene functional groups in this compound are reactive sites for a variety of chemical transformations, leading to new classes of analogues such as halogenated derivatives and carbonyl compounds.
Halogenated Derivatives of this compound
Halogen atoms can be introduced into the structure of this compound to create novel derivatives. A key example is the synthesis of 3-chloro-1-cyclohexylbut-3-en-1-ol. researchgate.net This compound was prepared as part of a study on Prins cyclization reactions to synthesize tetrahydropyran-4-ones. researchgate.net The introduction of a halogen can significantly alter the electronic properties and reactivity of the molecule, making these derivatives valuable intermediates for further synthesis. acs.org The synthesis of related optically active chlorohydrins has been achieved through bienzymatic reductive cascades, highlighting advanced methods for stereoselective halogenation. acs.org
| Compound Name | Molecular Formula | Key Research Finding | Source |
| 3-Chloro-1-cyclohexylbut-3-en-1-ol | C₁₀H₁₇ClO | Synthesized as a light yellow oil; characterized by ¹H and ¹³C NMR. | researchgate.net |
Carbonyl Compounds Derived from Oxidation of this compound
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-cyclohexyl-but-3-en-1-one. smolecule.com This transformation is a fundamental reaction in organic synthesis. Various reagents can be employed for this purpose, including chromium-based reagents (e.g., PCC), Dess-Martin periodinane, or Swern oxidation conditions. More recently, palladium-catalyzed aerobic oxidation of alcohols has emerged as an efficient method. rsc.org The oxidation of related cyclohexanol (B46403) and cyclohexanone (B45756) structures to other products like adipic acid has also been extensively studied. researchgate.net The resulting α,β-unsaturated ketone is a versatile intermediate for further modifications, such as conjugate additions.
| Starting Material | Oxidized Product | Transformation | Molecular Formula of Product |
| This compound | 1-Cyclohexyl-but-3-en-1-one | Oxidation of secondary alcohol | C₁₀H₁₆O |
Bioisosteric Replacements in Analogues of this compound
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclohexyl ring in this compound can be considered a bioisostere of a phenyl ring. nih.gov The concept of "escaping from flatland" encourages the replacement of flat aromatic rings with three-dimensional, C(sp³)-rich saturated scaffolds to improve properties like solubility and metabolic stability. nih.govacs.org
Prominent bioisosteres for cyclohexyl and phenyl rings include saturated polycyclic scaffolds such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.2.2]octanes (BCOs), and cubanes. nih.govresearchgate.net Replacing the cyclohexyl group in this compound with a BCP moiety, for example, would yield 1-(bicyclo[1.1.1]pentan-1-yl)but-3-en-1-ol. Such a modification introduces significant conformational rigidity. Studies have shown that replacing a phenyl group with a BCP skeleton can lead to improved bioactivity, metabolic stability, and aqueous solubility. nih.gov This strategy allows for the exploration of new chemical space and the generation of patentable analogues. google.comgoogle.com
| Original Group | Bioisosteric Replacement | Example Analogue | Rationale |
| Cyclohexyl | Bicyclo[1.1.1]pentyl (BCP) | 1-(Bicyclo[1.1.1]pentan-1-yl)but-3-en-1-ol | Introduce 3D structure, improve physicochemical properties. nih.govacs.org |
| Cyclohexyl | Cubyl | 1-(Cuban-1-yl)but-3-en-1-ol | Increase C(sp³) character, improve solubility and non-specific binding. researchgate.net |
| Cyclohexyl | Phenyl | 1-Phenyl-but-3-en-1-ol | Classical aromatic analogue. |
Analytical Methodologies for Detection, Quantification, and Purity Assessment of 1 Cyclohexyl but 3 En 1 Ol
Chromatographic Separations for 1-Cyclohexyl-but-3-EN-1-OL
Chromatographic techniques are fundamental in the analysis of this compound, offering high-resolution separation for purity determination, impurity profiling, and quantitative analysis.
Gas Chromatography (GC) Method Development for this compound Purity and Impurity Profiling
Gas chromatography (GC) is a primary technique for assessing the purity of this compound and identifying any potential impurities. The development of a robust GC method involves the careful selection of a capillary column, optimization of temperature programming, and the use of a suitable detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Product analysis of reaction mixtures containing allylic alcohols like this compound can be effectively carried out using GC. For instance, in studies involving the catalytic isomerization of similar allylic alcohols, GC analysis is used to monitor the conversion of the starting material and the formation of products and by-products, such as corresponding ketones or saturated alcohols. The identification of these components is often confirmed by comparing their retention times with known standards or through GC-MS analysis, which provides structural information. researchgate.net
A typical GC method for an analogous compound, 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol, provides a framework for what might be applied to this compound. sielc.com While specific parameters would need to be optimized, the general approach remains relevant.
Table 1: Illustrative GC Method Parameters for Analysis of a Structurally Similar Cyclohexyl Alcohol Derivative
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| Detector | MS-compatible (if phosphoric acid is replaced with formic acid) |
| Application | Purity assessment, impurity isolation |
This table is illustrative and based on a method for a similar compound; specific conditions for this compound would require optimization.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound. It is particularly useful for non-volatile or thermally labile compounds. A typical HPLC method involves a stationary phase, a mobile phase, a pump to deliver the mobile phase at a constant flow rate, and a detector (e.g., UV-Vis or Refractive Index).
Quantitative analysis of reaction products, such as 1,3-cyclohexanediol, has been successfully performed using HPLC, demonstrating its applicability to related cyclohexyl compounds. google.com For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Table 2: Representative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis or Refractive Index |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table represents a general HPLC method; specific parameters would need to be developed and validated for this compound.
Chiral Chromatography for Enantiomeric Excess Determination of this compound
Since this compound possesses a chiral center, the separation of its enantiomers is essential for applications where stereochemistry is critical. Chiral chromatography, a specialized form of chromatography, is the method of choice for determining the enantiomeric excess (ee) of this compound. This can be achieved using either chiral GC or chiral HPLC. gcms.czresearchgate.net
For chiral HPLC, stationary phases containing a chiral selector are used to differentiate between the enantiomers. usf.edursc.org For instance, the enantiomeric excess of (R)-1-Cyclohexyl-but-3-en-1-ol has been determined by HPLC using a Chiralcel OD-H column. usf.edu
Table 3: Example of Chiral HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak IB, Chiralcel OD-H usf.edursc.org |
| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol |
| Detector | UV-Vis |
| Flow Rate | Optimized for resolution |
| Temperature | Controlled for reproducibility |
Spectrophotometric and Titrimetric Methods for Quantification of this compound
While chromatographic methods are powerful, spectrophotometric and titrimetric methods can offer simpler and more cost-effective alternatives for the quantification of this compound, particularly for bulk analysis.
Spectrophotometric methods for alcohols often rely on a chemical reaction that produces a colored product, which can then be measured using a spectrophotometer. A common method involves the oxidation of the alcohol with an oxidizing agent like potassium dichromate or potassium chromate (B82759) in an acidic medium. niscpr.res.in The reduction of the chromium species results in a color change that can be correlated to the alcohol concentration. niscpr.res.in For allylic alcohols specifically, a method based on the condensation reaction with aryl aldehydes to form a colored derivative with a maximum absorbance around 555 nm has been reported. uw.edu.pl
Titrimetric methods for alcohol determination often involve redox reactions. One such method is the oxidation of primary and secondary alcohols by an excess of a standard oxidizing agent, followed by back-titration of the unreacted oxidant. acs.orglibretexts.orgausetute.com.au Another approach involves the acid-catalyzed reaction of the alcohol with acetic anhydride (B1165640), where the consumption of the anhydride or the formation of acetic acid is determined by titration. acs.org
Validation of Analytical Methods for this compound
To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. europa.euresearchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. europa.euresearchgate.net
Robustness, Linearity, Accuracy, and Precision Studies
Key parameters evaluated during method validation include robustness, linearity, accuracy, and precision. europa.euelementlabsolutions.com
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.euelementlabsolutions.com Factors to examine for a GC method could include variations in the temperature program rate or carrier gas flow rate. For an HPLC method, this might involve changes in the mobile phase composition or pH. elementlabsolutions.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data. elementlabsolutions.com
Accuracy: This expresses the closeness of the measured value to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery. europa.eu Accuracy should be assessed at a minimum of three concentration levels covering the specified range. europa.eu
Precision: This refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the standard deviation or relative standard deviation of a series of measurements. elementlabsolutions.com Precision is typically evaluated at two levels: repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). europa.eu
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Robustness | Capacity to remain unaffected by small variations in method parameters. europa.eu | No significant change in results when parameters are slightly varied. |
| Linearity | Proportionality of the signal to the analyte concentration. europa.eu | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. europa.eu | Percent recovery typically within 98-102% |
| Precision | Closeness of agreement between repeated measurements. europa.eu | Relative Standard Deviation (RSD) ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in analytical chemistry that define the performance and sensitivity of a specific analytical method for a given substance. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. nih.gov It is often defined as the concentration that produces a signal-to-noise (S/N) ratio greater than three. nih.gov The LOQ is the lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. nih.gov This is typically established as the concentration yielding a signal-to-noise ratio greater than ten. nih.gov
However, based on analytical methods used for similar compounds and general screening procedures, it is possible to estimate the typical ranges for these limits. For instance, semi-quantitative GC-MS screening methods for organic compounds in consumer products have an estimated detection limit of approximately 0.01 mg/g. mst.dk For more sensitive techniques like qualitative headspace solid-phase microextraction (SPME)-GC/MS, the detection limit can be lower, estimated around 0.001 mg/g, depending on factors like the compound's vapor pressure and its affinity for the SPME fiber. mst.dk
For high-sensitivity methods like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which are used for detecting trace levels of various organic molecules, the LOQ can reach much lower levels, often in the nanogram per milliliter (ng/mL) range. nih.gov The establishment of a validated bioanalytical method using HPLC-MS/MS for other complex organic molecules has demonstrated calibration curves with a linear concentration range starting from the LOQ up to 100 ng/mL. nih.gov
In specific regulatory contexts, such as for substances migrating from packaging materials into food, a generic detection limit of 0.01 mg/kg is applied when no substance-specific limit has been established. admin.ch This serves as a default compliance threshold rather than a method-specific performance characteristic. admin.ch
The determination of precise LOD and LOQ values for this compound would necessitate a formal method validation study. Such a study would involve preparing a series of dilutions of a certified reference standard and analyzing them with a chosen analytical method (e.g., GC-MS or HPLC) to statistically determine the signal-to-noise ratios at low concentrations.
Data Table: Estimated LOD and LOQ for this compound by Common Analytical Methods
The following table presents estimated LOD and LOQ values based on data for similar compounds and general analytical method capabilities. These are not validated values for this compound but serve as illustrative examples.
| Analytical Method | Parameter | Estimated Value | Reference |
| Semi-Quantitative GC/MS | LOD | ~ 0.01 mg/g | mst.dk |
| Qualitative SPME-GC/MS | LOD | ~ 0.001 mg/g | mst.dk |
| HPLC-MS/MS | LOQ | Low ng/mL range | nih.gov |
| Regulatory Default (Food Contact) | LOD | 0.01 mg/kg | admin.ch |
Future Research Directions and Emerging Paradigms for 1 Cyclohexyl but 3 En 1 Ol
Exploration of Novel Catalytic Systems for Stereoselective Synthesis of 1-Cyclohexyl-but-3-EN-1-OL
The stereoselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, as the stereochemistry of these building blocks dictates the final structure of more complex molecules. nih.govresearchgate.net Future research will focus on developing novel catalytic systems that provide high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound, moving beyond classical methods.
Emerging strategies include the use of dual-catalysis systems, such as the combination of palladium and photoredox catalysis, which enables the asymmetric allylic alkylation of vinyl cyclic carbonates to produce homoallylic alcohols with high regio- and enantiocontrol. chemrxiv.org Another promising frontier is the use of cobalt(III)-catalyzed C-H bond activation, which allows for a three-component reaction between an arene, a diene, and a carbonyl compound to construct complex homoallylic alcohols. nih.gov For a molecule like this compound, this could involve the reaction of cyclohexane (B81311), a butadiene equivalent, and an appropriate carbonyl.
Furthermore, advancements in organocatalysis, particularly using chiral phosphoric acids, have shown great promise for the asymmetric allylation of aldehydes to yield homoallylic alcohols with excellent Z-selectivity and enantiopurity. researchgate.net The development of chiral pincer complexes as catalysts in asymmetric synthesis is also a rapidly growing area, offering rigid and tunable frameworks for precise stereocontrol in transformations like the isomerization of homoallylic alcohols. researchgate.net These redox-neutral and atom-economic transformations are of significant interest. researchgate.netresearchgate.net
| Catalytic Strategy | Catalyst/Reagent Type | Key Advantages | Reported Selectivity | Reference |
|---|---|---|---|---|
| Dual Pd/Photoredox Catalysis | Palladium complexes with chiral ligands, photoredox catalyst (e.g., iridium or ruthenium complexes) | Mild reaction conditions, avoids stoichiometric organometallic reagents, creates congested carbon centers. | Appreciable to good yields, high branch-selectivity, and enantiomeric ratios up to 94:6. chemrxiv.org | chemrxiv.org |
| Co(III)-Catalyzed C–H Activation | Cobalt complexes (e.g., [Cp*Co(CO)I₂]) with a silver salt oxidant | High atom economy, forms multiple C-C bonds in one step, good diastereoselectivity. | Proceeds with high diastereoselectivity for many substrate combinations. nih.gov | nih.gov |
| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Metal-free, excellent enantioselectivities and Z-selectivities for specific substrates. | Excellent (Z)-selectivities and enantioselectivities reported for δ-alkyl-substituted homoallylic alcohols. researchgate.net | researchgate.net |
| Asymmetric Isomerization | Chiral pincer transition metal complexes (e.g., Rhodium, Iridium) | 100% atom-economic, redox-neutral process, provides access to chiral ketones from racemic alcohols. | High efficiency and enantioselectivity (e.g., up to 86% ee for ketone products). researchgate.net | researchgate.netresearchgate.net |
Development of Advanced Functional Materials Incorporating this compound Scaffolds
The unique structural features of this compound make it an attractive monomer or precursor for advanced functional materials. The terminal alkene and the secondary alcohol are orthogonal functional groups that can be selectively modified. researchgate.net The alkene can undergo polymerization, cross-metathesis, or hydroboration-oxidation, while the hydroxyl group can be esterified, etherified, or oxidized. chemrxiv.orgmdpi.com
Future research will likely explore the incorporation of this scaffold into polymers and oligomers. For instance, iterative allylation sequences, where a homoallylic alcohol is protected, the olefin is cleaved to an aldehyde, and another allylation is performed, can rapidly build complex polyol backbones. rsc.org The cyclohexyl group would introduce rigidity and hydrophobicity into such a polymer chain, potentially leading to materials with unique thermal or self-assembly properties.
The derivatization of the homoallylic alcohol can also lead to valuable intermediates for materials science. Oxidation of the alcohol to the corresponding ketone, followed by further functionalization, opens pathways to a diverse range of molecular structures. mdpi.com The ability to create densely functionalized molecules from homoallylic alcohol precursors is critical for developing new pharmaceuticals, agrochemicals, and materials with tailored properties. acs.org
| Material Type | Synthetic Strategy | Key Feature from Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Polyol Polymers | Iterative allylation and ozonolysis sequence | Provides a repeating hydroxylated backbone. The cyclohexyl group adds steric bulk and lipophilicity. | Biomaterials, complex natural product synthesis. rsc.org | rsc.org |
| Functionalized Lactones | Metathesis/cyclization with acryloyl chloride | The stereocenter of the alcohol is preserved in the final product. | Chiral building blocks, bioactive molecules. chemrxiv.org | chemrxiv.org |
| Complex Diols | Hydroboration/oxidation of the alkene | Creates 1,3- or 1,4-diol structures depending on the substrate. | Ligand synthesis, pharmaceutical intermediates. chemrxiv.org | chemrxiv.org |
| Cross-Coupled Products | Conversion of the alkene to a vinylboronate followed by Suzuki-Miyaura coupling | Allows for the introduction of aryl or other vinyl groups. | Conjugated materials, complex molecular architectures. rsc.org | rsc.org |
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound
Secondly, ML models can predict reaction outcomes, including yields and selectivity, under various conditions. researchgate.net By analyzing patterns in large datasets, these algorithms can help chemists identify the optimal catalyst, solvent, and temperature for a specific transformation, such as the stereoselective allylation to form this compound. researchgate.netresearchgate.net This data-driven approach minimizes trial-and-error experimentation, saving time and resources. researchgate.net
| AI Application | Methodology | Function for this compound | Example Platforms | Reference |
|---|---|---|---|---|
| Retrosynthesis Planning | Template-based or template-free deep learning models that learn reaction rules from databases. | Propose multiple, efficient, and novel synthetic pathways from commercially available starting materials. | Synthia, IBM RXN, ChemAIRS | chemcopilot.comchemical.ai |
| Reaction Outcome Prediction | Graph neural networks (GNNs) or other ML models trained on reaction data. | Predict the major product, yield, and stereoselectivity for a given set of reactants and conditions. | Proprietary models, integrated into retrosynthesis platforms. | researchgate.netresearchgate.net |
| Reaction Condition Optimization | Algorithms that analyze reaction parameter space. | Suggest optimal catalysts, reagents, solvents, and temperatures to maximize the yield and selectivity of the synthesis. | Integrated into advanced synthesis planning tools. | researchgate.net |
| Automated Synthesis | Combination of AI-driven planning with robotic hardware and flow chemistry. | Enable the fully autonomous, continuous production of the target molecule with real-time optimization. | Chemputer | pharmafeatures.com |
Investigation of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uk The synthesis of this compound, which is often prepared via highly exothermic and moisture-sensitive Grignard reactions, is particularly well-suited for this technology. chemicalindustryjournal.co.ukmt.com
In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.com This is crucial for Grignard reactions, where poor temperature control can lead to hazardous conditions and reduced yields. mt.com Flow reactors enable the in-situ generation of the Grignard reagent, which is then immediately reacted, minimizing decomposition and improving safety. chemicalindustryjournal.co.uk Several studies have demonstrated the successful translation of Grignard reactions and other organometallic additions to flow systems, achieving high conversions and yields. chemicalindustryjournal.co.ukacs.org
Research has also shown that complex, multi-step sequences, including stereoselective reactions like the Roush crotylation to form homoallylic alcohols, can be efficiently performed in flow. durham.ac.uk By connecting multiple reactor coils and columns with immobilized reagents or scavengers, multi-step syntheses can be telescoped into a single, continuous process, drastically reducing manual workup and purification steps. rsc.orgdurham.ac.uk Applying this paradigm to this compound could enable its on-demand, scalable, and safe production. amt.ukacs.org
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; can lead to localized hot spots. | Excellent due to high surface area-to-volume ratio in microreactors, allowing for precise temperature control. | vapourtec.com |
| Safety | Higher risk due to large volumes of reactive reagents and potential for thermal runaway. mt.com | Inherently safer due to small reactor volumes and better control over exothermic events. mt.com | amt.ukmt.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scaled by running the system for longer ("scaling out") or using parallel reactors. | amt.ukacs.org |
| Reagent Handling | Often requires isolation and storage of unstable intermediates like Grignard reagents. | Enables in-situ generation and immediate consumption of unstable intermediates. chemicalindustryjournal.co.uk | chemicalindustryjournal.co.ukvapourtec.com |
| Process Control | Less precise control over mixing and residence time. | Precise control over residence time, stoichiometry, and mixing, leading to cleaner reactions and higher yields. | amt.ukdurham.ac.uk |
Q & A
Q. What are the established synthetic routes for 1-Cyclohexyl-but-3-en-1-ol, and what key reaction parameters influence yield?
The compound is synthesized via a Grignard reaction between allylbromide, magnesium, and cyclohexanecarbaldehyde in anhydrous diethyl ether. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of cyclohexanecarbaldehyde to allylbromide ensures minimal side products.
- Solvent : Anhydrous Et₂O prevents hydrolysis of the Grignard reagent.
- Reaction monitoring : TLC or GC-MS tracks intermediate formation. Yield optimization (up to 96%) requires strict temperature control (0°C during addition, followed by room temperature stirring) .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- ¹H NMR : Key signals include δ 5.6–5.8 ppm (vinyl protons), δ 3.5–3.7 ppm (hydroxyl-bearing methine), and δ 1.2–1.8 ppm (cyclohexyl protons).
- IR : O-H stretch at ~3400 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ confirm functional groups.
- Mass spectrometry : Molecular ion peak at m/z 154.1 (calculated for C₁₀H₁₈O) validates molecular weight .
Q. What analytical techniques are recommended for assessing purity post-synthesis?
- GC or HPLC with a polar stationary phase (e.g., DB-WAX) resolves cyclohexyl and vinyl moieties.
- TLC (silica gel, hexane/ethyl acetate 4:1) visualizes impurities.
- Column chromatography (cyclohexane/MTBE gradient) is used for purification, as demonstrated in benzylation derivatization .
Q. What safety precautions are essential when handling reagents in this synthesis?
- Use anhydrous conditions to avoid violent reactions with moisture-sensitive reagents (e.g., Mg).
- Wear nitrile gloves and work in a fume hood to prevent inhalation of volatile solvents (Et₂O, THF).
- Store the product in a cool, dry environment under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome of this compound synthesis?
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., Rh(acac)(CO)₂ with Xantphos ligand) during hydroformylation steps.
- Reaction monitoring : Use chiral GC columns (e.g., β-cyclodextrin-based) to quantify enantiomeric excess.
- Temperature control : Lower temperatures (0–5°C) reduce racemization during derivatization (e.g., benzylation) .
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Purity assessment : Check starting materials for degradation (e.g., cyclohexanecarbaldehyde via FTIR for carbonyl stability).
- Side reaction analysis : Use LC-MS to detect byproducts (e.g., dimerization of allylbromide).
- Reaction quenching : Optimize quenching protocols (e.g., slow addition of water to Grignard intermediates) to prevent exothermic side reactions .
Q. What strategies enable functionalization of this compound for complex molecule synthesis?
- Protection/deprotection : Benzylation (using NaH and benzyl bromide in THF) protects the hydroxyl group for subsequent reactions.
- Electrophilic addition : React the vinyl group with halogens (e.g., Br₂ in CCl₄) to form dihalides for cross-coupling.
- Hydroformylation : Use Rh catalysts under CO/H₂ to introduce aldehyde functionalities .
Q. How can computational chemistry aid in mechanistic studies of this compound’s synthesis?
- DFT calculations : Model transition states (e.g., Grignard addition to aldehyde) to predict regioselectivity.
- Solvent effects : Simulate Et₂O’s role in stabilizing intermediates via coordination to Mg.
- Stereochemical outcomes : Compare computed NMR chemical shifts with experimental data to validate configurations .
Q. What challenges arise in scaling up the synthesis to pilot plant scale?
Q. How can researchers validate the environmental stability of this compound?
- Accelerated aging studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation via GC-MS.
- Hydrolytic stability : Monitor O-H and C=C bond integrity in aqueous buffers (pH 3–10) using FTIR.
- Storage recommendations : Use amber vials under argon to prevent photooxidation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
